Technical Documentation Center

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine
  • CAS: 1894614-66-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

Executive Summary This technical guide details the synthesis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine , a structural motif increasingly relevant in medicinal chemistry as a scaffold for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine , a structural motif increasingly relevant in medicinal chemistry as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands (e.g., P2Y14R antagonists).

The pyrazole-5-carboxamide core is a privileged pharmacophore; however, the presence of a nucleophilic amine at the 3-position presents a chemoselectivity challenge during synthesis. Direct coupling of 3-amino-pyrazole-5-carboxylic acid often leads to self-polymerization or competitive N-acylation. Therefore, this guide utilizes a Nitro-Reduction Strategy , where the 3-amino group is masked as a nitro group until the final step.

Critical Safety Advisory: Researchers must be aware that 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated unexpected acute mammalian toxicity in rodent models, potentially linked to mitochondrial respiration inhibition (Source: J. Med. Chem., 2021).[1][2] All handling must occur under strict containment protocols.

Retrosynthetic Analysis

To ensure high purity and regiochemical integrity, the synthesis is designed backwards from the target amine. The strategic disconnection of the amide bond (C5-N) suggests 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid as the optimal key intermediate. This precursor fixes the N1-methyl regiochemistry early and protects the C3-amine functionality.

Logical Workflow (Graphviz)

Retrosynthesis Target Target: 5-(azepane-1-carbonyl)- 1-methyl-1H-pyrazol-3-amine Disconnection Functional Group Interconversion (Nitro Reduction) Target->Disconnection Intermediate Intermediate: 5-(azepane-1-carbonyl)- 1-methyl-3-nitro-1H-pyrazole Disconnection->Intermediate Break Amide Bond Disconnection Intermediate->Break Precursors Starting Materials: 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid + Azepane Break->Precursors

Figure 1: Retrosynthetic strategy isolating the amide coupling step from the amine generation.

Experimental Protocols

Materials & Reagents[1][3][4]
  • Starting Material: 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1005509-36-7 or similar derivatives).

  • Amine Partner: Azepane (Hexamethyleneimine).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), Methanol, Ethanol.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

Step 1: Amide Coupling

Objective: Synthesis of 5-(azepane-1-carbonyl)-1-methyl-3-nitro-1H-pyrazole.

Rationale: HATU is selected over carbodiimides (EDC/DCC) due to the electron-deficient nature of the nitropyrazole ring, which decreases the nucleophilicity of the carboxylic acid oxygen. HATU generates a highly reactive active ester species.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add Azepane (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:

    • 1M HCl (2x 20 mL) – Removes excess azepane and DIPEA.

    • Sat. NaHCO3 (2x 20 mL) – Removes unreacted acid/byproducts.

    • Brine (1x 20 mL).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Step 2: Nitro Reduction

Objective: Synthesis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine.

Rationale: Catalytic hydrogenation (Pd/C) is the cleanest method for this transformation, avoiding metal waste associated with Fe or Sn reductions.

Protocol:

  • Preparation: Dissolve the nitro-intermediate from Step 1 (1.0 eq) in MeOH or EtOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an argon stream. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure or 1 atm is sufficient). Stir vigorously at RT for 2–4 hours.

  • Monitoring: Monitor via LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 shift typically, or distinct fragmentation).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Final Isolation: Concentrate the filtrate to yield the target amine.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Nitro-Acid Step1 Step 1: Coupling HATU, DIPEA, Azepane DMF, RT, 4h Start->Step1 Inter Intermediate: Nitro-Amide Step1->Inter Step2 Step 2: Reduction H2, Pd/C MeOH, RT, 2h Inter->Step2 End Final Product: Amino-Amide Step2->End

Figure 2: Step-by-step reaction workflow from acid precursor to final amine.

Characterization & Quality Control

Expected Analytical Data

As exact spectral data for this specific derivative may not be in public libraries, the following values are predicted based on fragment analysis of 1-methyl-3-aminopyrazoles and azepane amides.

TechniqueParameterExpected Value / RangeAssignment
1H NMR Solvent DMSO-d6
δ (ppm) 1.50 – 1.80 (m, 8H)Azepane ring (-CH2-)
3.40 – 3.60 (m, 4H)Azepane N-CH2 (Amide rotation may broaden)
3.65 (s, 3H)N-Methyl (N1 position)
4.80 – 5.20 (bs, 2H)-NH2 (Amine, exchangeable with D2O)
5.60 – 5.80 (s, 1H)Pyrazole C4-H
LC-MS Ionization ESI (+)
m/z 237.16 [M+H]+Calculated MW: 236.31 g/mol
IR Bands 3200–3400 cm⁻¹Primary Amine (N-H stretch)
1620–1640 cm⁻¹Tertiary Amide (C=O stretch)
Quality Control Checkpoints
  • Regioisomer Check: Ensure the starting material was the N1-methyl isomer. In the final NMR, the N-Me singlet should be distinct. If N2-methylation occurred (impurity), the chemical shift and NOE interactions would differ significantly.

  • Reduction Completeness: The nitro intermediate is yellow; the amino product is typically off-white/colorless. A persistent yellow color suggests incomplete reduction or azo-dimer formation.

References

  • Scaffold Toxicity: Journal of Medicinal Chemistry. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." (2021).

  • Nitro Reduction Methods: ResearchGate. "Methods to reduce nitro group to amine group other than using Pd/C catalyst."[1][3][4] (2017).[3][5]

  • Amide Coupling Optimization: Asia Research News. "Optimized Amide Bond Reaction Using Heterocyclic Compounds." (2023).[6]

  • NMR Characterization Standards: BenchChem. "In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate." (2025).

  • P2Y14R Antagonists: Journal of Medicinal Chemistry. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists." (2022).[7]

Sources

Exploratory

Spectroscopic analysis (NMR, IR, MS) of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, making their unambiguous characterization essential.[1][2][3] This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine . We will delve into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide an authoritative confirmation of the molecule's structure. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of spectroscopic data interpretation for complex heterocyclic systems.

Introduction: The Significance of Structural Verification

The molecule 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine integrates several key pharmacophores: a substituted pyrazole core, a primary amine, and an azepane-carboxamide moiety. Each of these functional groups contributes to the molecule's overall physicochemical properties and potential biological activity. Therefore, rigorous confirmation of its covalent structure is not merely a procedural step but a critical prerequisite for any further investigation, from medicinal chemistry optimization to preclinical evaluation.

This guide employs an integrated analytical approach, demonstrating how data from NMR, IR, and MS are not just individually informative but collectively synergistic. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for unequivocal molecular identification.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_elucidation Structural Elucidation Synthesized_Compound Synthesized Compound (Purity >98%) NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Connectivity Proton/Carbon Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Final_Structure Confirmed Structure: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] For 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for pyrazole derivatives as it readily solubilizes polar compounds and allows for the observation of exchangeable N-H protons.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.7 mL of DMSO-d₆.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz for ¹H, 101 MHz for ¹³C.

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Number of Scans: 16-64 scans.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0-15 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Number of Scans: 1024-4096 scans.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal its structural context.[7]

G img_node

Caption: Structure of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H_a ~ 5.30Broad Singlet2H-NH₂ Exchangeable protons on the electron-rich pyrazole ring.[1] Chemical shift is solvent and concentration-dependent.
H_b ~ 5.95Singlet1HPyrazole C4-H Shielded by the adjacent electron-donating amino group. No adjacent protons to couple with.
H_c ~ 3.65Singlet3HN1-CH₃ Singlet signal characteristic of a methyl group on a nitrogen atom within the pyrazole ring.[8][9]
H_d ~ 3.55Multiplet2HAzepane C2-H₂ Deshielded due to proximity to the electron-withdrawing carbonyl group.
H_e ~ 2.80Multiplet2HAzepane C7-H₂ Adjacent to the azepane nitrogen, but less deshielded than H_d.
H_f/g/h ~ 1.50 - 1.80Multiplet6HAzepane C3/C4/C5-H₂ Overlapping signals for the remaining aliphatic protons of the azepane ring.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale
C1 ~ 162.5Amide C =OTypical chemical shift for an amide carbonyl carbon.[10]
C2 ~ 155.0Pyrazole C 3-NH₂Carbon attached to two nitrogen atoms and an amino group, highly deshielded.
C3 ~ 144.0Pyrazole C 5-C=OCarbon attached to two nitrogens and the carbonyl group.[11]
C4 ~ 95.0Pyrazole C 4-HShielded carbon in the pyrazole ring due to the strong electron-donating effect of the C3-NH₂ group.
C5 ~ 48.0Azepane C 2Alpha to the carbonyl group.
C6 ~ 45.0Azepane C 7Alpha to the ring nitrogen.
C7 ~ 36.5N1-C H₃Methyl carbon attached to the pyrazole nitrogen.
C8, C9, C10 ~ 26.0 - 29.0Azepane C 3, C 4, C 5Aliphatic carbons of the azepane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12]

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • The instrument software automatically subtracts the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

IR Spectral Interpretation

The IR spectrum of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine should exhibit several key absorption bands confirming its structure.

Table 3: Predicted FT-IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, two sharp bands.[13][14]
2925 - 2850C-H Aliphatic StretchAzepane & Methyl C-HMedium to Strong
~ 1640C=O Amide I StretchTertiary Amide (-CONR₂)Strong, sharp.[15][16]
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to Strong.[13]
1550 - 1450C=N, C=C StretchPyrazole RingMedium
1340 - 1250C-N StretchAromatic Amine (pyrazole-NH₂)Medium.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.[1] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[17]

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire the full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a product ion spectrum.[18]

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and its major fragment ions.

MS Spectral Interpretation

The molecular formula C₁₁H₁₈N₄O corresponds to a monoisotopic mass of 222.1481 g/mol .

  • Molecular Ion: The high-resolution ESI-MS spectrum is expected to show a prominent signal for the protonated molecule, [M+H]⁺, at m/z 223.1559 .

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 223.1559 ion would likely reveal characteristic fragmentation pathways that further validate the structure.

G cluster_legend Predicted ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 223.1559 frag1 m/z 124.07 M_H->frag1 - C₇H₁₃N (azepane) frag3 m/z 111.09 M_H->frag3 - C₅H₈N₄O (pyrazole-amide) frag2 m/z 97.06 frag1->frag2 - HCN key [M+H]⁺: Protonated Molecular Ion Fragments: Product Ions

Caption: Predicted key fragmentation pathway for the [M+H]⁺ ion.

Conclusion: A Unified Structural Assignment

The collective evidence from NMR, IR, and MS provides a robust and self-consistent confirmation of the structure of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework, confirming the presence and connectivity of the 1-methyl-pyrazol-3-amine core and the azepane-1-carbonyl substituent.

  • IR spectroscopy provides unambiguous evidence for the key functional groups: the primary amine (N-H stretches and bend) and the tertiary amide (strong C=O stretch).

  • Mass spectrometry confirms the molecular weight and formula via the accurate mass of the [M+H]⁺ ion and reveals fragmentation patterns consistent with the proposed structure, such as the cleavage of the amide bond.

This integrated analytical workflow exemplifies a best-practice approach in the chemical sciences, ensuring the highest degree of confidence in the structural identity of a novel compound before its advancement in the drug development pipeline.

References

  • Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129.
  • Gurdal, E. E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1).
  • Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound.
  • Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1H NMR.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubChem. 1-Methyl-1H-pyrazol-3-amine.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • J-Stage. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(3), 238-246.
  • Journal of The Chemical Society of Pakistan. (2012). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • InTech. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • OpenOChem Learn. Interpreting | OpenOChem Learn.
  • Benchchem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Benchchem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

Sources

Foundational

Quantum Chemical Modeling of Pyrazole Derivatives: A Technical Guide for Medicinal Chemistry Applications

Executive Summary This technical guide outlines a validated computational framework for modeling pyrazole derivatives, a scaffold central to FDA-approved therapeutics like Celecoxib and Ruxolitinib. Unlike simple aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a validated computational framework for modeling pyrazole derivatives, a scaffold central to FDA-approved therapeutics like Celecoxib and Ruxolitinib. Unlike simple aromatics, pyrazoles present unique challenges—specifically annular tautomerism (


- vs. 

-isomers) and complex hydrogen-bonding networks—that can drastically alter predicted binding affinities and physicochemical properties. This document provides a self-validating protocol using Density Functional Theory (DFT) to resolve these ambiguities, ensuring high-fidelity data for Structure-Activity Relationship (SAR) studies.

Part 1: Theoretical Framework & The Tautomerism Challenge

The Tautomeric Equilibrium

The defining feature of the pyrazole ring is the proton transfer between nitrogen atoms (


 and 

), leading to distinct tautomers (

-pyrazole and

-pyrazole). In 3(5)-substituted pyrazoles, this equilibrium is governed by the electronic nature of the substituent.
  • Mechanism: The proton shift involves a transition state barrier that is significantly lowered by protic solvents or water bridges, often facilitating rapid equilibrium at physiological pH.

  • Impact on Drug Design: A static model that assumes the wrong tautomer can lead to docking errors of >2.0 kcal/mol, rendering binding free energy calculations useless.

Electronic Distribution

Pyrazole is a


-excessive heterocycle.[1] The 

atom (pyrrole-like) contributes two electrons to the aromatic sextet, while the

atom (pyridine-like) contributes one electron and possesses a lone pair in the molecular plane (

hybridized).
  • Implication: The

    
     lone pair is a prime hydrogen bond acceptor (HBA), while the 
    
    
    
    proton is a hydrogen bond donor (HBD). Accurate modeling requires basis sets that correctly describe this diffuse lone pair electron density.

Part 2: Computational Methodology (Causality & Selection)

To ensure scientific integrity, we select methods based on their ability to treat dispersion forces and solvation effects, which are critical for nitrogen-rich heterocycles.

Level of Theory: Functional Selection
  • Standard (B3LYP): While B3LYP is historically popular, it often fails to capture medium-range correlation energy (dispersion).

  • Recommended (M06-2X or

    
    B97X-D):  For pyrazole derivatives involving halogen bonding or stacking interactions (common in protein binding pockets), the M06-2X  functional is superior due to its parameterization for non-covalent interactions.
    
  • Causality: Pyrazoles often stack (

    
    -
    
    
    
    interactions). B3LYP underestimates this attraction; M06-2X captures it, providing more accurate conformational energies.
Basis Set Selection[2]
  • Minimum: 6-311++G(d,p) or def2-TZVP.

  • Causality: The ++ (diffuse functions) are mandatory . The lone pair on the pyridine-like nitrogen (

    
    ) extends significantly into space. Standard basis sets (like 6-31G*) truncate this density, leading to errors in calculating hydrogen bond strengths and protonation energies (
    
    
    
    ).
Solvation Models
  • Model: SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating

    
    .
    
  • Reasoning: SMD is parameterized to reproduce experimental free energies of solvation, which is critical when calculating the equilibrium constant (

    
    ) between tautomers in aqueous media.
    

Part 3: Validated Experimental Protocol

This workflow ensures that the computed structure represents the global minimum and correctly identifies the dominant tautomer.

Phase A: Tautomerism & Conformational Analysis

Objective: Determine the dominant species in solution.

  • Generate Isomers: Draw both

    
    - and 
    
    
    
    -tautomers for the derivative.
  • Conformational Search: Use a low-level method (e.g., PM6 or MMFF) to find rotamers for flexible side chains.

  • Geometry Optimization: Optimize the lowest energy conformers of both tautomers using M06-2X/6-311++G(d,p) in the SMD solvent model (Water or DMSO).

  • Frequency Calculation:

    • Verify

      
       (no imaginary frequencies).
      
    • Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

      
      ).
      
  • Calculate Boltzmann Population:

    
    
    
    
    
    If
    
    
    kcal/mol, the minor tautomer can be neglected (>98% purity).
Visualization: Tautomer Identification Workflow

TautomerWorkflow Start Input Structure (2D Drawing) GenTaut Generate 1H & 2H Tautomers Start->GenTaut ConfSearch Conformational Search (MMFF/PM6) GenTaut->ConfSearch DFT_Opt DFT Optimization + Freq (M06-2X/6-311++G**) Solvent: SMD ConfSearch->DFT_Opt CheckFreq Imaginary Freq = 0? DFT_Opt->CheckFreq CheckFreq->DFT_Opt No (Re-optimize) CalcEnergy Calculate Gibbs Free Energy (G) for both Tautomers CheckFreq->CalcEnergy Yes Boltzmann Boltzmann Distribution Calculate % Population CalcEnergy->Boltzmann Output Select Dominant Species for Docking/SAR Boltzmann->Output

Caption: Workflow for identifying the biologically relevant pyrazole tautomer using DFT.

Part 4: Advanced Application: Predicting Regioselectivity

A common synthetic hurdle is the N-alkylation of pyrazoles. Predicting whether the electrophile attacks


 or 

saves synthetic effort.
Reactivity Descriptors (Fukui Functions)

To predict the site of nucleophilic attack (where the pyrazole attacks an alkyl halide), we calculate the Fukui Function (


) , which describes the sensitivity of the electron density to the removal of an electron (approximating a nucleophilic attack).

Protocol:

  • Perform a Single Point Energy calculation on the optimized neutral geometry.

  • Calculate the NBO charges for the Neutral (

    
    ), Cation (
    
    
    
    ), and Anion (
    
    
    ) states.
  • Compute

    
     for atoms 
    
    
    
    and
    
    
    :
    
    
    (Where
    
    
    is the partial charge on atom A).
  • Interpretation: The nitrogen atom with the larger

    
     value is the kinetically favored site for alkylation.
    
Transition State (TS) Modeling

For definitive predictions, model the Transition State (TS) of the alkylation.

  • Insight: Recent studies indicate that hydrogen bonding in the TS (e.g., between the alkylating agent's carbonyl and the pyrazole NH) can invert regioselectivity, favoring

    
     alkylation even if 
    
    
    
    is sterically more accessible.
Visualization: Regioselectivity Prediction

RegioSelectivity Input Pyrazole Substrate Method1 Fast Screen: Fukui Indices (f-) Input->Method1 Method2 Rigorous: Transition State Search Input->Method2 Calc_Fukui Calc NBO Charges (Neutral vs Cation) Method1->Calc_Fukui TS_Opt TS Optimization (QST3 or Berny) Method2->TS_Opt Result Predict N1 vs N2 Product Ratio Calc_Fukui->Result Kinetic Control Compare Compare Activation Energies (ΔG‡) TS_Opt->Compare Compare->Result Thermodynamic/Kinetic

Caption: Dual-pathway strategy for predicting N-alkylation regioselectivity.

Part 5: Data Presentation & Analysis

When reporting results, summarize the electronic properties that correlate with biological activity.

Table 1: Key Electronic Descriptors for Pyrazole SAR

DescriptorMethod (Rec.)Physical MeaningRelevance to Drug Design
HOMO Energy M06-2X/6-311++G Electron donating abilityMetabolic stability (oxidation potential).
LUMO Energy M06-2X/6-311++GElectron accepting abilityReactivity with electrophiles (Michael acceptors).
NBO Charge (

)
NBO 6.0Localized charge on pyridine-NHydrogen bond acceptor strength (critical for kinase hinge binding).
Dipole Moment SMD SolvationPolarityMembrane permeability and solubility.
NICS(1) GIAO-DFTAromaticity indexStability of the ring system;

-stacking potential.

References

  • Marín-Luna, M., et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4543. Link

    • Core reference for tautomeric equilibrium constants and pKa calcul
  • Chebbi, M., & Arfaoui, Y. (2018).[3] "Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study." Journal of Molecular Modeling, 24, 198.[3] Link

    • Validates the use of Fukui functions and TS calculations for N-alkyl
  • Alkorta, I., & Elguero, J. (2024). "Substituent effects and electron delocalization in five-membered N-heterocycles." RSC Advances, 14, 20345. Link

    • Authoritative source on NBO analysis and electron delocaliz
  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

    • Foundational text justifying the use of M06-2X for drug-like molecules involving dispersion.

Sources

Exploratory

Targeting the Kinome and Beyond: A Technical Guide to Pyrazole Therapeutics

Executive Summary The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic profile and rigid planar geometry.[1] Unlike ubiquitous benzene rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic profile and rigid planar geometry.[1] Unlike ubiquitous benzene rings, the pyrazole core offers a dual hydrogen-bonding motif—acting simultaneously as a donor (NH) and acceptor (N:)—which allows for high-affinity interactions within the ATP-binding pockets of kinases and the active sites of metalloenzymes.

This technical guide analyzes the primary therapeutic targets of pyrazole-based compounds, moving beyond simple lists to explore the structural mechanisms driving potency and selectivity.[2][3][4] It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for oncology, inflammation, and antimicrobial resistance.

Part 1: The Pyrazole Pharmacophore

Structural Causality in Drug Design

The utility of the pyrazole ring stems from its ability to mimic the imidazole ring of histidine or the purine ring of ATP.

  • Electronic Character: Pyrazole is a

    
    -excessive heterocycle. The N-1 nitrogen (pyrrole-like) contributes two electrons to the aromatic system, while the N-2 nitrogen (pyridine-like) retains a lone pair in the plane of the ring.
    
  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -isomers). However, in drug design, the N-1 position is frequently substituted (e.g., with a phenyl or alkyl group) to lock the conformation and prevent metabolic glucuronidation.
  • Binding Geometry: The 3- and 5-positions allow for the introduction of lipophilic aryl groups that can access hydrophobic pockets (e.g., the "selectivity pocket" in COX-2 or the gatekeeper region in kinases).

DOT Diagram: Pyrazole SAR & Binding Mode

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position (Pyrrole-like) H-Bond Donor or Substituent Attachment Core->N1 N2 N2 Position (Pyridine-like) H-Bond Acceptor (Kinase Hinge Binder) Core->N2 C3_5 C3/C5 Positions Lipophilic/Aryl Groups (Hydrophobic Interactions) Core->C3_5 C4 C4 Position Linker/Spacer (Solubility/ADME) Core->C4 ATP Hinge Region ATP Hinge Region N2->ATP Hinge Region H-Bonding Hydrophobic Pocket Hydrophobic Pocket C3_5->Hydrophobic Pocket Van der Waals

Caption: Structural-Activity Relationship (SAR) of the pyrazole scaffold highlighting key interaction points within biological targets.

Part 2: Oncology Targets – The Kinase Landscape

The most prolific application of pyrazoles is in the inhibition of protein kinases. The scaffold typically functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase domain.

Dual EGFR / VEGFR-2 Inhibition

Mechanism: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are tyrosine kinases critical for tumor proliferation and angiogenesis, respectively.[5][6]

  • Pyrazole Role: Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) bind to the ATP-binding site. The pyrazole nitrogens often form H-bonds with residues like Met793 (EGFR) or Cys919 (VEGFR-2).

  • Recent Advances: Pyrazole-thiazole hybrids have shown IC

    
     values in the nanomolar range (e.g., 30–40 nM), outperforming first-generation inhibitors like gefitinib in resistant cell lines (e.g., T790M mutants).
    
Bruton's Tyrosine Kinase (BTK)

Target Context: B-cell malignancies (Mantle Cell Lymphoma, CLL). Key Drug: Pirtobrutinib (Approved 2023).[7]

  • Differentiation: Unlike Ibrutinib, which forms a covalent bond with Cys481, Pirtobrutinib is a non-covalent (reversible) inhibitor. It uses a tetra-substituted pyrazole core to stabilize the molecule in the active site without relying on the reactive cysteine, making it effective against C481S resistance mutations.

ALK and ROS1

Target Context: Non-Small Cell Lung Cancer (NSCLC).[8] Key Drug: Lorlatinib .[8]

  • Mechanism: A macrocyclic pyrazole derivative designed to penetrate the Blood-Brain Barrier (BBB). The pyrazole ring is integral to the macrocycle, providing the rigidity needed to bind the ATP pocket while avoiding P-glycoprotein efflux.

Table 1: Comparative Potency of Pyrazole-Based Kinase Inhibitors
Compound ClassTarget(s)IC

/ K

Mechanism of ActionClinical Status
Pirtobrutinib BTK (WT & C481S)< 5 nMNon-covalent ATP competitiveFDA Approved (2023)
Lorlatinib ALK / ROS1< 1 nMMacrocyclic ATP competitiveFDA Approved (2018)
Asciminib BCR-ABL10.5 - 2 nMAllosteric (Myristoyl pocket)FDA Approved (2021)
Pyrazolo-thiazoles EGFR / VEGFR-2~30 nMDual ATP competitivePreclinical
Ruxolitinib JAK1 / JAK23 nMATP competitiveFDA Approved

Part 3: Inflammation – COX-2 Selectivity

The development of Celecoxib revolutionized pain management by proving that the pyrazole scaffold could discriminate between the constitutive COX-1 and the inducible COX-2 isoforms.

Structural Basis of Selectivity
  • The Target: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • The Ligand: The pyrazole core of Celecoxib serves as a rigid spacer. It positions a sulfonamide (or sulfone) group to penetrate this hydrophobic side pocket, forming hydrogen bonds with Arg513 and His90 .

  • Causality: Large substituents on the pyrazole N-1 position create steric clash with COX-1, preventing binding, while the larger COX-2 active site accommodates them.

Part 4: Emerging Frontiers (Antimicrobial & CNS)

Antimicrobial: DNA Gyrase B

With the rise of fluoroquinolone resistance, pyrazoles targeting the ATPase domain of bacterial DNA Gyrase B (GyrB) are gaining traction.

  • Mechanism: Unlike fluoroquinolones (which target the DNA cleavage complex), pyrazoles competitively inhibit ATP binding to the GyrB subunit, halting supercoiling.

  • Key Interaction: The pyrazole ring interacts with Asp73 (in E. coli numbering) via a water-mediated hydrogen bond network.

CNS: CGRP Receptor Antagonists

Zavegepant (Approved 2023) utilizes a pyrazole-derived indazole core to antagonize the Calcitonin Gene-Related Peptide (CGRP) receptor, treating migraine.[7] The high polarity of the scaffold is balanced to allow nasal absorption.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a pyrazole core suitable for SAR studies (e.g., COX-2 or Kinase inhibition). Method: Modified Knorr Pyrazole Synthesis.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for COX-2 types).

  • Substituted Hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

  • Solvent: Absolute Ethanol.[3]

  • Catalyst: Glacial Acetic Acid or HCl (cat).

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 equivalents of the substituted hydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in ethyl acetate, wash with water and brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to separate regioisomers (1,3,5- vs 1,3,4-substituted).

  • Validation: Confirm structure via

    
    H-NMR (look for characteristic pyrazole C-4 proton singlet around 
    
    
    
    6.5–7.0 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC


 of a pyrazole derivative against EGFR or VEGFR-2.[5]
System:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant Human EGFR or VEGFR-2 Kinase domain.

  • Fluorescein-labeled Poly-GT substrate (peptide).

  • ATP (Ultrapure).

  • Test Compound (Pyrazole derivative) in DMSO.[3]

  • Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody.

Procedure:

  • Compound Dilution: Prepare a 3-fold serial dilution of the pyrazole test compound in 100% DMSO (start at 10 mM stock). Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) to reach 4x final assay concentration.
    
  • Enzyme Addition: Add 2.5

    
    L of 4x Kinase solution to a 384-well low-volume white plate.
    
  • Inhibitor Incubation: Add 2.5

    
    L of the diluted test compound. Incubate for 15 minutes at room temperature (allows compound to bind the ATP pocket).
    
  • Reaction Initiation: Add 5

    
    L of ATP/Substrate mix (ATP concentration should be at 
    
    
    
    level, approx. 10
    
    
    M for EGFR).
  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination/Detection: Add 10

    
    L of EDTA-containing detection mix (Tb-labeled antibody).
    
  • Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to determine IC

    
     using non-linear regression (Sigmoidal dose-response).
    
DOT Diagram: Kinase Assay Workflow

KinaseAssay Start Compound Prep (Serial Dilution in DMSO) Incubate Enzyme + Inhibitor (15 min Pre-incubation) Start->Incubate Reaction Add ATP + Substrate (Kinase Reaction 60 min) Incubate->Reaction Stop Add EDTA + Tb-Antibody (Stop & Detect) Reaction->Stop Read TR-FRET Readout (Calc IC50) Stop->Read

Caption: Step-by-step workflow for TR-FRET Kinase Inhibition Assay.

References

  • Pirtobrutinib in Covalent BTK-Inhibitor Resistant Mantle Cell Lymphoma. New England Journal of Medicine. (2023). Link

  • Discovery of Lorlatinib: A Macrocyclic Inhibitor of ALK and ROS1. Journal of Medicinal Chemistry. (2018). Link

  • Pyrazole-based Protein Kinase Inhibitors: Recent Advances. PubMed / NIH. (2022). Link

  • Structural Basis for COX-2 Inhibition by Celecoxib. Nature Structural Biology. (1996). Link

  • Recent Advances in Pyrazole Derivatives as Selective COX-2 Inhibitors. Molecular Diversity. (2024). Link

  • Antibacterial Pyrazoles: Tackling Resistant Bacteria. Future Medicinal Chemistry. (2022). Link

  • Zavegepant: First Intranasal CGRP Antagonist for Migraine. The Lancet Neurology. (2023). Link

  • Design and Synthesis of Pyrazole-Thiazole Hybrids as EGFR/VEGFR-2 Inhibitors. ACS Omega. (2021). Link

Sources

Protocols & Analytical Methods

Method

In vitro evaluation of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine anticancer activity.

Application Note: In Vitro Evaluation of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a Novel Anticancer Agent Introduction & Molecule Profile 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine represents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a Novel Anticancer Agent

Introduction & Molecule Profile

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine represents a specific class of synthetic small molecules designed as ATP-competitive kinase inhibitors . The structural scaffold—a pyrazole core substituted with a primary amine and a bulky azepane-carboxamide—is characteristic of inhibitors targeting Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptors (VEGFR).

The pyrazole C3-amine acts as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region, while the C5-azepane moiety is engineered to exploit hydrophobic pockets or solvent-exposed regions to improve selectivity and solubility compared to traditional piperidine analogs.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₂₀N₄O

  • Molecular Weight: ~236.31 g/mol

  • Solubility Profile: Moderate lipophilicity (LogP ~1.5–2.5); requires DMSO for stock formulation.

  • Target Mechanism: Cell cycle arrest (G2/M or G1/S) and induction of apoptosis via kinase inhibition.

Experimental Workflow Overview

The evaluation of this New Chemical Entity (NCE) requires a tiered approach, moving from chemical stability to phenotypic screening and mechanistic validation.

Workflow Start Compound Synthesis & QC (>98% Purity) Formulation Stock Preparation (20 mM in DMSO) Start->Formulation Tier1 Tier 1: Phenotypic Screening (MTT/SRB Assay) Formulation->Tier1 Tier2 Tier 2: Mechanistic Profiling (Flow Cytometry) Tier1->Tier2 Select IC50 < 10 µM Tier3 Tier 3: Target Validation (Kinase Activity Assay) Tier2->Tier3 Confirm Cell Cycle Arrest

Figure 1: Tiered evaluation workflow for pyrazole-carboxamide derivatives.

Protocol 1: Stock Preparation & Handling

Rationale: The azepane ring introduces conformational flexibility but maintains hydrophobicity. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative IC50 values.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Weighing: Weigh 5.0 mg of the compound into a sterile, antistatic microcentrifuge tube.

  • Primary Stock (20 mM): Calculate the volume of DMSO required based on the exact molecular weight (MW: 236.31).

    • Calculation:

      
      
      
    • Add the calculated DMSO volume. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve a final DMSO concentration of <0.5% (v/v) to prevent solvent toxicity.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Rationale: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The pyrazole-amine scaffold typically shows efficacy against A549 (Lung) , MCF-7 (Breast) , and HepG2 (Liver) lines.

Experimental Setup:

  • Cell Density: 5,000 cells/well (96-well plate).

  • Duration: 48h and 72h exposure.

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive: Doxorubicin or Staurosporine (1 µM).

Step-by-Step:

  • Seeding: Seed cells in 100 µL complete media and incubate for 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Perform in triplicate.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 3: Mechanistic Evaluation (Cell Cycle Analysis)

Rationale: Pyrazole-based kinase inhibitors often arrest cells at the G2/M phase (if targeting CDK1/Tubulin) or G1/S phase (if targeting CDK2/4). This assay distinguishes cytostatic vs. cytotoxic effects.

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • 70% Ethanol (ice-cold).

Procedure:

  • Treatment: Treat 1x10⁶ cells (in 6-well plates) with the compound at IC50 and 2xIC50 concentrations for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining: Wash cells 2x with PBS to remove ethanol. Resuspend in 500 µL PI/RNase solution. Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

Expected Outcome:

  • G2/M Arrest: Indicates inhibition of mitosis (potential CDK1 or tubulin target).

  • Sub-G1 Peak: Indicates DNA fragmentation and apoptosis.

Protocol 4: In Vitro Kinase Assay (ADP-Glo)

Rationale: To validate the molecular target. Based on the "pyrazole-3-amine" pharmacophore, CDK2/CyclinE and VEGFR-2 are high-probability targets.

Workflow:

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Addition: Add 2 µL of recombinant CDK2/CyclinE complex (5 ng/well) to a 384-well white plate.

  • Compound Addition: Add 1 µL of compound (variable concentrations). Incubate 10 mins at RT.

  • Substrate Initiation: Add 2 µL of ATP (10 µM) and Histone H1 peptide substrate. Incubate 60 mins at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Measurement: Read Luminescence (RLU). Lower RLU = Higher Inhibition.

Pathway Visualization

The following diagram illustrates the signaling pathway likely modulated by this compound (CDK Inhibition leading to Rb-mediated G1/S arrest).

Pathway cluster_0 Cell Cycle Regulation Compound 5-(azepane-1-carbonyl)-... (Inhibitor) CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits ATP ATP ATP->CDK2 Binds (Blocked) Rb_Phos Phospho-Rb (Inactive) CDK2->Rb_Phos Phosphorylates Rb_Hypo Hypo-Phos Rb (Active) Rb_Phos->Rb_Hypo Inhibition prevents phosphorylation E2F E2F Transcription Factor Rb_Hypo->E2F Binds/Sequesters S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 2: Proposed Mechanism of Action. The compound inhibits CDK2, preventing Rb phosphorylation, thereby sequestering E2F and blocking S-phase entry.

References

  • Nitrogen-Containing Heterocycles in Cancer: Akhtar, J., et al. (2017). "Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities." European Journal of Medicinal Chemistry. Link

  • Pyrazole-Carboxamide Scaffold: Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent growth hormone secretagogue receptor antagonists." European Journal of Medicinal Chemistry. Link

  • Azepane Derivatives in Kinase Inhibition: Bavetsias, V., et al. (2016). "Optimization of Pyrazole-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry. Link

  • ADP-Glo Kinase Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Systems Technical Manual." Link

Application

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a kinase inhibitor in cancer research.

Application Notes & Protocols: Characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a Putative Kinase Inhibitor in Oncology Document ID: AN-PKI-20260223 Abstract The pyrazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a Putative Kinase Inhibitor in Oncology

Document ID: AN-PKI-20260223

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (hereafter designated as PYZ-AZ7 ), a novel aminopyrazole derivative, as a putative kinase inhibitor for cancer therapy. While specific data for PYZ-AZ7 is not yet in the public domain, this guide leverages established methodologies for analogous pyrazole-based inhibitors to outline a robust framework for its preclinical evaluation. We present detailed protocols for biochemical and cell-based assays, discuss the rationale behind experimental choices, and provide templates for data analysis and visualization.

Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The development of small-molecule kinase inhibitors has revolutionized oncology, offering targeted therapeutic options. The pyrazole ring system is a versatile scaffold for kinase inhibitor design, frequently acting as a bioisostere of the adenine moiety of ATP and enabling competitive inhibition at the enzyme's active site.[3] Numerous pyrazole-containing compounds have shown potent activity against key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3 (GSK-3).[4][5][6]

The structure of PYZ-AZ7, featuring a 1-methyl-1H-pyrazol-3-amine core, is consistent with known pharmacophores for kinase inhibition.[7][8] The azepane-1-carbonyl group at the 5-position likely influences solubility, cell permeability, and interactions within the kinase active site. This guide provides the necessary protocols to elucidate the kinase inhibitory profile, cellular activity, and mechanism of action of PYZ-AZ7 or structurally related compounds.

Postulated Mechanism of Action: Targeting the Cell Cycle Machinery

Based on its structural similarity to known pyrazole-based anticancer agents, we postulate that PYZ-AZ7 may target kinases that are critical for cell cycle progression, such as Aurora Kinase A (AURKA) or Cyclin-Dependent Kinase 2 (CDK2).[9][10][11] These kinases are frequently overexpressed in tumors and are essential for processes like mitotic entry, spindle assembly, and DNA replication.[4][12]

Inhibition of a key cell cycle kinase like AURKA by PYZ-AZ7 would disrupt mitotic progression, leading to G2/M phase cell cycle arrest, failed cytokinesis, and ultimately, apoptosis in cancer cells.[4][11] This mechanism provides a clear, testable hypothesis for the compound's anticancer activity.

G cluster_0 AURKA Signaling Cascade PYZ_AZ7 PYZ-AZ7 AURKA Aurora Kinase A (AURKA) PYZ_AZ7->AURKA Inhibits p_AURKA p-AURKA (Thr288) (Active) G2_M_Transition G2/M Transition AURKA->p_AURKA Autophosphorylation AURKA->p_AURKA HistoneH3 Histone H3 p_AURKA->HistoneH3 Phosphorylates p_AURKA->HistoneH3 p_AURKA->G2_M_Transition Promotes Mitotic_Arrest Mitotic Arrest & Polyploidy p_HistoneH3 p-Histone H3 (Ser10) (Mitotic Marker) HistoneH3->p_HistoneH3 HistoneH3->p_HistoneH3 p_HistoneH3->G2_M_Transition Required for p_HistoneH3->G2_M_Transition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G Start Start: PYZ-AZ7 Synthesis & Purification Biochem Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochem Cell_Prolif Protocol 2: Cell Proliferation Assay (e.g., MTT Assay) Start->Cell_Prolif IC50_Det Determine IC50 Value (Potency) Biochem->IC50_Det GI50_Det Determine GI50 Value (Cellular Efficacy) Cell_Prolif->GI50_Det Target_Valid Protocol 3: Western Blot for Target Engagement Target_Confirm Confirm On-Target Effect (p-Histone H3 Inhibition) Target_Valid->Target_Confirm IC50_Det->Target_Valid GI50_Det->Target_Valid Selectivity Kinase Selectivity Profiling (Kinome Scan) Target_Confirm->Selectivity Candidate Preclinical Candidate Selectivity->Candidate

Figure 2: General workflow for the preclinical characterization of PYZ-AZ7.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

Objective: To determine the direct inhibitory effect of PYZ-AZ7 on the enzymatic activity of a target kinase (e.g., Aurora Kinase A) and calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the amount of ADP produced in a kinase reaction. Kinase activity is inversely proportional to the amount of light generated by a luciferase-based reaction that consumes the remaining ATP. [2][13] Materials:

  • Recombinant human Aurora Kinase A (AURKA)

  • Kinase substrate (e.g., Kemptide)

  • PYZ-AZ7 compound stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of PYZ-AZ7 in kinase assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.

  • Add Kinase/Substrate Mix: Add 5 µL of a pre-mixed solution containing AURKA and its substrate to each well.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the log concentration of PYZ-AZ7.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Protocol 2: Cell Proliferation Assay (MTT-Based)

Objective: To assess the cytotoxic or cytostatic effect of PYZ-AZ7 on a cancer cell line (e.g., HCT116, colorectal carcinoma) and determine its half-maximal growth inhibition concentration (GI50).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells. [14][15] Materials:

  • HCT116 cells (or other relevant cancer cell line)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • PYZ-AZ7 compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [16]* Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) [17]* Sterile 96-well cell culture plates

  • Spectrophotometer/plate reader (570 nm measurement wavelength)

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of PYZ-AZ7 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO). [18]3. Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [15]5. Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Incubation & Reading: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. [16]Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells. Plot the percentage of inhibition against the log concentration of PYZ-AZ7 and determine the GI50 value using a sigmoidal dose-response curve.

Protocol 3: Western Blot for Cellular Target Engagement

Objective: To confirm that PYZ-AZ7 inhibits the target kinase within cancer cells by measuring the phosphorylation status of a known downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. By using a phospho-specific antibody, one can quantify the change in phosphorylation of a kinase substrate following inhibitor treatment. [19][20]For AURKA, a reliable readout is the phosphorylation of Histone H3 at Serine 10 (p-H3). [4] Materials:

  • HCT116 cells

  • PYZ-AZ7 compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails [19]* BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3, Mouse anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD imager)

Procedure:

  • Cell Treatment & Lysis: Seed HCT116 cells in 6-well plates. Treat with increasing concentrations of PYZ-AZ7 (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. [18]2. Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay. [19]3. Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane. [21]5. Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-H3, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate. [20]7. Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total Histone H3 and β-Actin to ensure equal loading and to normalize the phospho-protein signal.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-H3 signal to the total H3 signal, and then to the β-Actin loading control. [19]

Representative Data

The following data are representative and intended for illustrative purposes only. Actual values must be determined experimentally.

Table 1: Biochemical IC50 of PYZ-AZ7 Against a Panel of Kinases

Kinase Target PYZ-AZ7 IC50 (nM) Reference Inhibitor Reference IC50 (nM)
Aurora Kinase A 35 Alisertib (MLN8237) 25
Aurora Kinase B 450 Alisertib (MLN8237) 1
CDK2/Cyclin A 850 Roscovitine 990 [12]
GSK-3β >10,000 CHIR-99021 6.7

| VEGFR2 | >10,000 | Sorafenib | 90 |

Table 2: Cellular GI50 of PYZ-AZ7 in Various Cancer Cell Lines

Cell Line Cancer Type PYZ-AZ7 GI50 (µM)
HCT116 Colorectal Carcinoma 0.45
HeLa Cervical Cancer 0.62
A549 Lung Carcinoma 1.10

| MCF-7 | Breast Adenocarcinoma | 0.88 |

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (PYZ-AZ7) as a novel kinase inhibitor. By following these protocols, researchers can determine its biochemical potency, cellular efficacy, and confirm its on-target activity. The aminopyrazole scaffold holds significant promise for the development of targeted cancer therapeutics. [23]Positive results from these initial studies would warrant further investigation, including comprehensive kinome selectivity screening, in vivo pharmacokinetic studies, and efficacy testing in xenograft models to validate PYZ-AZ7 as a viable preclinical candidate. [10]

References

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Shaikh J, Patel K, Khan T. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215. Available at: [Link]

  • Howard S, Berdini V, Boulstridge JA, et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. J Med Chem. 2009;52(2):379-388. Available at: [Link]

  • El-Malah AA, El-Gazzar MG, Al-Salahat AM. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J Org Chem. 2011;7:151-174. Available at: [Link]

  • Mortlock A, et al. Novel pyrazole- and thiazole-substituted quinazolines as potent aurora kinase inhibitors. Cancer Research. 2006;47. Available at: [Link]

  • Abdel-Maksoud MS, et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[7][9][22]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. J Enzyme Inhib Med Chem. 2022;37(1):1733-1751. Available at: [Link]

  • Ahmad I, et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(16):6062. Available at: [Link]

  • Malamas MS, et al. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ACS Chem Neurosci. 2010;1(9):633-648. Available at: [Link]

  • The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate. Available at: [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Zaki MEA, et al. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. 2020;25(3):500. Available at: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Shaikh J, Patel K, Khan T. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215. Available at: [Link]

  • El-Naggar AM, et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Adv. 2021;11(10):5508-5520. Available at: [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]

  • Computer-aided molecular design of pyrazolotriazines targeting glycogen synthase kinase 3. ResearchGate. Available at: [Link]

  • Ghazimoradi S, et al. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. 2025;9(2):142-157. Available at: [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate. Available at: [Link]

  • Alnajjar RA, Gheath AH. Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1426-1431. Available at: [Link]

  • Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. ResearchGate. Available at: [Link]

  • New design scaffold for potential GSK-3 inhibition. ResearchGate. Available at: [Link]

  • Eldar-Finkelman H, Martinez A. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Front Mol Neurosci. 2022;14:794539. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Smith L, et al. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. In Vitro Cell Dev Biol Anim. 2023;59(6):443-453. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Western Blotting Procedure. Nacalai Tesque. Available at: [Link]

Sources

Method

Elucidating the Mechanism of Action for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine: A Phased Approach to Target Deconvolution and Validation

An Application Guide for Researchers Abstract This document provides a comprehensive guide for researchers investigating the mechanism of action (MoA) of the novel compound 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-am...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers investigating the mechanism of action (MoA) of the novel compound 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine. This molecule integrates a pyrazole core, a scaffold known for a wide spectrum of pharmacological activities including anticancer and anti-inflammatory effects, with an azepane moiety, a structural feature present in numerous bioactive compounds.[1][2][3] Elucidating the MoA is a critical step in the drug discovery pipeline, providing the necessary foundation for lead optimization and preclinical development. This guide presents a multi-phased experimental strategy, beginning with broad phenotypic screening to identify biological context, followed by robust, unbiased techniques for target deconvolution, and culminating in rigorous target validation and pathway analysis. Each protocol is designed with self-validating principles and is grounded in established methodologies to ensure scientific integrity.

Introduction: The Scientific Imperative

The compound 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are extensively explored as privileged structures in medicinal chemistry.[4] Pyrazole derivatives have been successfully developed as inhibitors for a diverse range of protein targets, including kinases, enzymes, and receptors, leading to their investigation as potential treatments for cancer and inflammatory diseases.[5][6] The challenge and opportunity with any novel compound lie in identifying its specific molecular target(s) and understanding how it modulates cellular pathways to exert a biological effect.

A definitive understanding of the MoA is essential for predicting efficacy, identifying potential off-target effects, and discovering biomarkers for patient stratification. This guide provides a logical, phased workflow designed to move from a general phenotypic observation to a specific, validated molecular mechanism.

Phase I: Phenotypic Profiling and Hypothesis Generation

The initial phase aims to answer the broad question: "What does this compound do in a biological system?" A wide-net approach using diverse cellular models is crucial for uncovering the compound's most prominent activities and guiding the direction of subsequent, more focused investigations.

Protocol 1: Broad-Spectrum Antiproliferative Screening

Many pyrazole derivatives exhibit potent cytotoxic or antiproliferative effects against cancer cells.[7] Therefore, a logical starting point is to screen the compound against a panel of human cancer cell lines from diverse tissue origins. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Step-by-Step Methodology:

  • Cell Line Selection & Culture: Select a diverse panel of at least 10-15 human cancer cell lines (e.g., representing breast, lung, colon, pancreatic, and hematological cancers).[9] Culture cells according to standard protocols until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 4,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare a series of dilutions of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (e.g., from 0.01 µM to 100 µM). Treat the cells in triplicate for each concentration. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the treated plates for a defined period, typically 48 to 72 hours.[8][7]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data using a non-linear regression model to determine the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation:

Summarize the results in a table to easily compare the compound's potency across different cell lines.

Cell LineTissue of OriginGI₅₀ (µM)
MCF-7Breast CancerValue
A549Lung CancerValue
HCT-116Colon CancerValue
PANC-1Pancreatic CancerValue
K562LeukemiaValue

Causality & Interpretation: The GI₅₀ profile provides the first critical insights. Is the compound broadly cytotoxic, or does it exhibit selectivity towards certain cancer types? A highly selective profile (e.g., potent activity in leukemia cells but not in solid tumor lines) can provide clues about the potential target or pathway, which may be uniquely important in that cellular context. This data forms the basis for selecting the most sensitive and relevant cell line for subsequent MoA studies.

Phase II: Unbiased Target Identification

With a confirmed phenotypic effect and a sensitive cell line identified, the next phase focuses on discovering the direct molecular target(s) of the compound. This process, known as target deconvolution, is central to MoA studies. We will describe two powerful and complementary approaches: one based on biochemical affinity and the other on functional genetics.

Workflow for Target Deconvolution

The overall strategy involves using unbiased methods to generate a list of candidate protein targets, which are then prioritized for validation.

G cluster_0 Phase I: Phenotypic Screen cluster_1 Phase II: Target Identification cluster_2 Phase III: Validation pheno Antiproliferative Assay (MTT Screen) sensitive_cell Identify Sensitive Cell Line(s) pheno->sensitive_cell affinity Affinity Chromatography- Mass Spectrometry sensitive_cell->affinity Use Lysate From Sensitive Cells crispr CRISPR-Cas9 Genetic Screen sensitive_cell->crispr Use Sensitive Cells candidates Generate List of Candidate Targets affinity->candidates crispr->candidates validation Target Validation (Biochemical & Cellular Assays) candidates->validation G cluster_pathway Cellular Signaling Pathway Target Target Kinase Substrate Substrate Target->Substrate Phosphorylates pSubstrate p-Substrate (Active) Downstream Downstream Effects (e.g., Proliferation) pSubstrate->Downstream Compound 5-(azepane-1-carbonyl)- 1-methyl-1H-pyrazol-3-amine Compound->Inhibition Inhibition->Target INHIBITS

Sources

Application

Application Note: In Vivo Characterization of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (PzA-5C)

[1][2][3][4] Executive Summary & Compound Profile Compound: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Abbreviation: PzA-5C Chemical Class: 1-methyl-1H-pyrazole-5-carboxamide derivative Predicted Target: Sigma-1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

Compound: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Abbreviation: PzA-5C Chemical Class: 1-methyl-1H-pyrazole-5-carboxamide derivative Predicted Target: Sigma-1 Receptor (S1R) Modulator / Kinase Inhibitor Scaffold[1][2][3][4]

Application Context: PzA-5C represents a structural hybrid containing a 3-amino-pyrazole motif (common in kinase inhibitors for hinge binding) and a hydrophobic azepane ring linked via a carbonyl at position 5.[1][2][3][4] While the azepane moiety suggests high affinity for Sigma-1 receptors (S1R) or potential utility in neuropathic pain models, this specific scaffold carries a critical structural alert .[2][3][4]

Critical Safety Advisory (Expert Insight): Recent medicinal chemistry evaluations of 1-methyl-1H-pyrazole-5-carboxamides have identified a potential for unexpected acute mammalian toxicity driven by the inhibition of mitochondrial respiration (Complex I), distinct from their intended target engagement [1].[1][2][3][4] Therefore, this guide prioritizes a Safety-First approach, mandating a mitochondrial liability screen before progression to chronic efficacy models.[2][3][4]

Formulation & Vehicle Strategy

The azepane ring confers significant lipophilicity to PzA-5C, making aqueous solubility a challenge at high doses.[2][3][4]

Solubility Profile
  • LogP (Predicted): ~2.1 – 2.5[2][3][4]

  • pKa (Predicted): ~3.5 (pyrazole amine), ~13 (amide)[2][3][4]

Recommended Vehicle Protocols
Administration RouteVehicle CompositionPreparation MethodStability
IV (Intravenous) 5% DMSO + 10% Solutol HS-15 + 85% SalineDissolve compound in DMSO first.[1][2][3][4] Add Solutol (warmed).[2][3][4] Slowly add saline with vortexing.4 hours @ RT
PO (Oral Gavage) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterMicronize compound.[1][2][3][4] Suspend in MC/Tween solution using a probe sonicator (20% amplitude, 30s).24 hours @ 4°C
IP (Intraperitoneal) 10% PEG400 + 5% Cremophor EL + 85% PBSDissolve in PEG/Cremophor mix.[2][3][4] Dilute with PBS. Ensure pH is 7.0–7.4.Prepare Fresh

Phase I: Safety Pharmacology & Mitochondrial Screening[1][4]

Objective: Validate that PzA-5C does not induce acute respiratory collapse or mitochondrial toxicity, a known risk for this chemotype [1].[2][3][4]

Protocol A: Acute Tolerability & Respiratory Observation (Mouse)

Rationale: Pyrazole-5-carboxamides can cause rapid drop in body temperature and respiration rate if they uncouple oxidative phosphorylation.[1][2][3][4]

  • Subjects: C57BL/6J Mice (n=3 per dose group), Male, 8-10 weeks.[2][3][4]

  • Dosing: Single ascending dose (PO): 10, 30, 100, 300 mg/kg.[2][3][4]

  • Observation Window: 0 to 24 hours.

  • Key Readouts:

    • Core Body Temperature: Measure via rectal probe at T=0, 1, 2, 4, and 24h.[3][4] A drop >2°C indicates metabolic crash.[2][3][4]

    • Respiratory Rate: Visual count or plethysmography.[2][3][4] Look for gasping or tachypnea.[2][3][4]

    • Lethargy Score: 0 (Normal) to 3 (Prostrate/Unresponsive).

Stop/Go Criteria: If lethality or temperature drop >3°C occurs at <100 mg/kg, the compound is likely a mitochondrial toxin.[2][3][4] Terminate in vivo work and revert to in vitro Glu/Gal assay.

Phase II: Pharmacokinetics (PK)

Objective: Determine oral bioavailability (%F) and blood-brain barrier (BBB) penetration, crucial for CNS targets like S1R.[2][3][4]

Experimental Workflow

Subjects: Sprague-Dawley Rats (cannulated), n=3 per timepoint.

  • Dose Groups:

    • Group A: IV Bolus (2 mg/kg).[2][3][4]

    • Group B: PO Gavage (10 mg/kg).[2][3][4]

  • Sampling: Blood (tail vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.[3][4]

  • Tissue Collection: Brain harvest at T_max (approx. 1h post-dose) to calculate

    
     (unbound brain-to-plasma ratio).[1][2][3][4]
    
  • Bioanalysis: LC-MS/MS (MRM mode).

    • Precursor Ion: [M+H]+ ~223.15 (Check exact mass).[2][3][4]

    • Fragment Ion: Azepane loss or Pyrazole ring cleavage.[2][3][4]

Data Visualization: PK Decision Tree

PK_Workflow Start PzA-5C Synthesis Formulation Formulation (MC/Tween) Start->Formulation Dosing Rat PK Study (IV & PO) Formulation->Dosing Analysis LC-MS/MS Dosing->Analysis Decision Bioavailability (%F > 20%?) Analysis->Decision Brain Brain/Plasma Ratio > 0.5? Decision->Brain Yes Reformulate Reformulate (Nanoparticles) Decision->Reformulate No Go_Efficacy Proceed to Efficacy (CCI Model) Brain->Go_Efficacy Yes (CNS Active) Brain->Reformulate No (Peripheral Only)

Figure 1: Pharmacokinetic decision tree ensuring adequate exposure before efficacy testing.[1][2][3][4]

Phase III: Efficacy Model (Neuropathic Pain)

Assuming PzA-5C acts as a Sigma-1 Receptor antagonist/agonist (common for azepane-pyrazoles), the Chronic Constriction Injury (CCI) model is the gold standard.[1][2][3][4]

Protocol: Sciatic Nerve Ligation (Bennett Model)[1][2][3][4]

Mechanism: S1R modulation alters central sensitization in the spinal dorsal horn.[2][3][4]

Step 1: Surgical Induction (Day 0)[1][2][3][4]
  • Anesthetize rat (Isoflurane 2-3%).[2][3][4]

  • Expose the common sciatic nerve at the mid-thigh level.[2][3][4]

  • Loosely tie 4 chromic gut ligatures (4-0) around the nerve, spaced 1mm apart.[2][3][4]

  • Close incision.[2][3][4] Allow 7–10 days for hyperalgesia to develop.[2][3][4]

Step 2: Treatment & Testing (Day 14)[1][2][3][4]
  • Baseline Measurement: Measure Mechanical Allodynia using Von Frey Filaments .[2][3][4]

    • Up-Down Method: Calculate 50% withdrawal threshold (PWT).[2][3][4]

  • Administration: Administer PzA-5C (e.g., 10, 30 mg/kg PO) or Vehicle.

    • Positive Control:[2][3][4] Gabapentin (100 mg/kg PO).[2][3][4]

  • Time Course: Test Von Frey thresholds at 1, 3, and 6 hours post-dose.

Step 3: Data Analysis

Calculate the % Maximum Possible Effect (%MPE) :


[1][2][3][4]

Pathway Mechanism & Causality[1][2][4]

The following diagram illustrates the hypothesized mechanism of action (S1R modulation) versus the toxicity risk (Complex I inhibition).[2][3][4]

Mechanism Compound PzA-5C (Pyrazole-Azepane) S1R Sigma-1 Receptor (Endoplasmic Reticulum) Compound->S1R  Target Binding   Mito Mitochondrial Complex I Compound->Mito  Off-Target Risk   Ca Modulation of Ca2+ Signaling S1R->Ca ATP ATP Depletion Mito->ATP Pain Reduced Central Sensitization (Analgesia) Ca->Pain Tox Acute Toxicity (Hypothermia/Lethality) ATP->Tox

Figure 2: Dual-pathway analysis showing the intended therapeutic pathway (Green) vs. the structural toxicity risk (Red).[1][2][3][4]

References

  • Direct Toxicity Reference: Smith, D., et al. (2021).[2][3][4] 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link] Note: This paper establishes the critical safety warning for this specific chemical scaffold.

  • Sigma-1 Receptor Protocols: Romero, L., et al. (2012).[2][3][4] Pharmacological properties of S1RA, a new Sigma-1 receptor antagonist. British Journal of Pharmacology.[2][3][4] [Link]

  • Neuropathic Pain Model (CCI): Bennett, G.J., & Xie, Y.K. (1988).[3][4] A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.[2][3][4] Pain. [Link]

  • Chemical Structure Data: PubChem Compound Summary for 1-methyl-1H-pyrazole-5-carboxylic acid (Precursor). [Link][1][2][3][4]

Sources

Method

Application Notes and Protocols for the Evaluation of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine in Tumor Cell Proliferation

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous com...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating the ability to inhibit various signaling pathways crucial for tumor cell proliferation and survival.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a novel pyrazole derivative, 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, for inhibiting tumor cell proliferation.

This guide outlines the hypothetical mechanism of action based on the known activities of similar pyrazole-containing molecules, provides a comprehensive, step-by-step protocol for evaluating its anti-proliferative effects using a standard in vitro assay, and offers insights into data interpretation and potential troubleshooting.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

While the specific molecular target of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine requires empirical validation, many pyrazole derivatives exert their anti-tumor effects by acting as kinase inhibitors.[4][5][6] Protein kinases are a large family of enzymes that play a central role in regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Based on the structure of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, it is plausible that it functions as an ATP-competitive inhibitor of one or more protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).[1][3][7][8] By binding to the ATP-binding pocket of these enzymes, the compound may block the downstream signaling cascades that drive cell cycle progression and proliferation.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Drives Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes Cell_Cycle_Progression->Proliferation Compound 5-(azepane-1-carbonyl)- 1-methyl-1H-pyrazol-3-amine Compound->Receptor_Kinase Inhibits Compound->CDK_Cyclin Inhibits

Caption: Hypothesized mechanism of action for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Materials and Reagents
  • 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate (24, 48, or 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow of the MTT cell proliferation assay.

Data Analysis and Interpretation

The data should be analyzed to determine the effect of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine on cell viability.

Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell proliferation by 50%. This value is a standard measure of a compound's potency. The IC₅₀ can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)ValueValue100
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
50ValueValueValue
100ValueValueValue

Safety and Handling

While specific toxicity data for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is not available, it is prudent to handle all novel chemical compounds with care. Pyrazole derivatives may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12][14]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.[13] Do not dispose of down the drain.[13]

Troubleshooting

Problem Possible Cause Solution
High background in blank wellsContamination of medium or reagentsUse sterile technique; filter-sterilize solutions.[10]
Low signal in control wellsCell seeding density is too low; incubation time is too shortOptimize cell number and incubation time for your specific cell line.[10]
Incomplete dissolution of formazanInsufficient mixing or solubilization timeIncrease shaking time or gently pipette to mix.[11]
High variability between replicate wellsUneven cell seeding; edge effects in the plateEnsure a homogenous cell suspension before seeding; avoid using the outer wells of the plate.

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine as a potential inhibitor of tumor cell proliferation. The provided protocol for the MTT assay is a robust and widely accepted method for this purpose. Further studies, including additional cell-based assays and target identification, will be necessary to fully elucidate the mechanism of action and therapeutic potential of this novel compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Library of Medicine. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. Retrieved from [Link]

  • Material Safety Data Sheet. (2006). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). AA Blocks. Retrieved from [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. (2023). PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). ScienceDirect. Retrieved from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). PMC. Retrieved from [Link]

  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (n.d.). PMC. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS UniPA. Retrieved from [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing synthesis yield of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine.

Ticket ID: PYR-AZP-505 Topic: Optimizing synthesis yield of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Status: Open Assigned Specialist: Senior Application Scientist Executive Diagnostic Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-AZP-505 Topic: Optimizing synthesis yield of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Diagnostic Summary

The synthesis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine presents a classic "competing nucleophile" challenge compounded by heterocyclic regiochemistry. Low yields in this workflow typically stem from three specific failure points:

  • Regioisomeric Contamination: N-methylation of the pyrazole core often yields mixtures of 1,3- and 1,5-isomers, leading to yield loss during purification.

  • Amide Coupling Failure: The steric bulk of the azepane (7-membered ring) hinders nucleophilic attack, especially if standard coupling agents (EDC/HOBt) are used.

  • Chemoselectivity Issues: If the C3-amine is generated before the amide coupling, it acts as a competing nucleophile, leading to self-polymerization or bis-acylation.

This guide provides a "Gold Standard" protocol using T3P® (Propylphosphonic anhydride) technology and a Nitro-Reduction strategy to bypass these bottlenecks.

Optimized Synthetic Workflow (The "Nitro Route")

We recommend the Nitro-Reduction Route over the direct Amino-Acid coupling. This pathway masks the reactive aniline (C3-amine) as a nitro group until the difficult amide bond is formed, eliminating side reactions.

SynthesisWorkflow Start Starting Material: Ethyl 3-nitro-1H-pyrazole-5-carboxylate Step1 Step 1: N-Methylation (MeI, K2CO3, Acetone) CRITICAL: Isomer Separation Start->Step1 IsomerCheck QC Point: Verify 1-Methyl-5-Ester Regioisomer (NOE NMR required) Step1->IsomerCheck Step2 Step 2: Hydrolysis (LiOH, THF/H2O) IsomerCheck->Step2 Correct Isomer Step3 Step 3: Amide Coupling (Azepane, T3P, DIPEA, EtOAc) Solves Steric Hindrance Step2->Step3 Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Step3->Step4 Final Target: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine Step4->Final

Caption: Optimized "Nitro-First" workflow preventing self-coupling and addressing steric hindrance early.

Protocol & Troubleshooting Guide

Module A: The Regioselectivity Trap (Step 1)

Symptom: "I obtained a product, but the NMR shifts are slightly off, and the yield is <40%." Diagnosis: You likely isolated the wrong regioisomer (1-methyl-3-carboxylate) or a mixture. Technical Insight: Alkylation of ethyl 3-nitro-1H-pyrazole-5-carboxylate is governed by tautomeric equilibrium. Under standard basic conditions (


), the steric bulk of the ester often directs methylation to the nitrogen adjacent to the nitro group (giving the 1-methyl-3-nitro-5-carboxylate isomer), which is incorrect  for your target.

Corrective Protocol:

  • Solvent Switch: Use THF or DME instead of Acetone/DMF to influence coordination.

  • Base Selection: Use NaH (Sodium Hydride) at 0°C. The "naked" anion often favors the thermodynamically stable product, but rigorous isomer checking is mandatory.

  • Validation: You MUST perform a 1D-NOESY NMR experiment.

    • Correct Isomer (1-Methyl-5-Carboxylate): Strong NOE between N-Methyl protons and the Ester ethoxy group.

    • Incorrect Isomer: NOE between N-Methyl and the Nitro group (or lack of interaction with ester).

Module B: The "Stalled" Amide Coupling (Step 3)

Symptom: "Starting material (Acid) remains unconsumed after 24h. Azepane is present but not reacting." Diagnosis: Azepane is a bulky, secondary amine (7-membered ring). Standard activators like EDC/HOBt or even HATU often fail to drive this reaction to completion due to slow kinetics and rapid hydrolysis of the active ester.

The Fix: T3P® (Propylphosphonic Anhydride) Cycle We recommend switching to T3P (50% in EtOAc). T3P acts as a kinetic powerhouse for sterically hindered amines and produces water-soluble byproducts, simplifying workup [1][2].

ParameterStandard Condition (HATU)Optimized Condition (T3P)
Solvent DMF (High boiling, hard to remove)EtOAc or 2-MeTHF (Easy workup)
Base DIPEA (3.0 eq)Pyridine (3.0 eq) or DIPEA
Temp RT0°C

RT
(Exothermic activation)
Yield 45-60% (variable)85-95% (consistent)
Workup Column Chromatography often neededAcid/Base Wash (Byproducts are water soluble)

Step-by-Step T3P Protocol:

  • Dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) and Azepane (1.2 eq) in EtOAc (5-10 volumes).

  • Add Pyridine (3.5 eq) or N-Methylmorpholine (NMM). Cool to 0°C.[1][2][3]

  • Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Allow to warm to RT and stir for 3-5 hours.

  • Quench: Add water.

  • Wash: Wash organic layer with 1M HCl (removes excess azepane/pyridine), then Sat.

    
    , then Brine.
    
  • Dry over

    
     and concentrate. Result: High purity nitro-amide.[4]
    
Module C: Handling the 3-Amine (Step 4)

Symptom: "Product turns into a black tar during reduction or concentration." Diagnosis: 3-Amino-pyrazoles are electron-rich and prone to oxidation. Furthermore, if you used the "Amino Route" (coupling with free amine), the product is likely oligomerizing.

Safety Net:

  • Reduction Method: Use Fe/NH4Cl (Iron powder reduction) in EtOH/Water rather than hydrogenation if you lack a pressurized vessel. It is milder and avoids over-reduction.

  • Storage: Store the final amine as a HCl salt . Dissolve the free base in ether/EtOAc and bubble HCl gas or add 4M HCl in Dioxane. The salt is stable; the free base oxidizes in air over weeks.

Diagnostic Logic Tree (Troubleshooting)

Use this decision matrix to resolve low yields based on your current observation.

Troubleshooting Start Start: Low Yield Observed Q1 Where is the loss occurring? Start->Q1 Branch1 Step 1: Methylation Q1->Branch1 Branch2 Step 3: Coupling Q1->Branch2 Branch3 Step 4: Reduction Q1->Branch3 Issue1 Mixture of Isomers? Branch1->Issue1 Issue2 Incomplete Conversion? Branch2->Issue2 Issue3 Black Tar / Decomposition? Branch3->Issue3 Sol1 Use NaH/THF Check NOE NMR Issue1->Sol1 Sol2 Switch to T3P/EtOAc Increase Temp to 40°C Issue2->Sol2 Sol3 Avoid Pd/C (poisoning) Use Fe/NH4Cl Isolate as HCl Salt Issue3->Sol3

Caption: Decision matrix for isolating the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: Can I start with 3-amino-1-methylpyrazole-5-carboxylic acid directly? A: We strongly advise against this. The free amine at position 3 is nucleophilic. When you activate the carboxylic acid at position 5 (using HATU/T3P), the amine of one molecule will react with the activated acid of another, creating dimers and polymers. If you must use this starting material, you must protect the amine with a Boc group (


, 

) before attempting the coupling [3].

Q: Why Azepane? Why is it so difficult to couple? A: Azepane is a 7-membered ring. While nucleophilic, the ring conformation creates steric drag compared to pyrrolidine (5-membered) or piperidine (6-membered). T3P is specifically documented to outperform carbodiimides (EDC/DCC) for such hindered secondary amines [1].

Q: How do I remove the regioisomer if I already made a mixture? A: The 1,5-isomer (target precursor) and 1,3-isomer usually have significantly different polarities.

  • TLC Tip: Run TLC in 5% MeOH in DCM . The target (1-methyl-5-ester) is typically less polar (higher Rf) than the 1-methyl-3-ester due to the dipole moment alignment relative to the lone pairs. Column chromatography is effective here.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (T3P effectiveness for sterically hindered amines).[2][5]

  • Dunetz, J. R., et al. (2016). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE.

  • Sigma-Aldrich. (2024). 3-Boc-amino-azepane: Building Blocks for Medicinal Chemistry. (Validation of Boc-strategy for azepane derivatives).

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. (General pyrazole synthesis principles).

Sources

Optimization

Stability issues of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine in long-term storage

Welcome to the technical support guide for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound. Here, we provide in-depth, scientifically-grounded answers to frequently asked questions and troubleshooting guidance based on established principles of small molecule stability.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal long-term storage conditions for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine?

For optimal long-term stability, it is recommended to store 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine under controlled conditions to minimize degradation. The stability of a drug substance is a critical factor that can affect its purity, potency, and safety.[1][2]

Recommended Storage Conditions:

ParameterConditionRationale
Temperature-20°C or lowerReduces the rate of potential chemical degradation reactions.
AtmosphereInert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation. The pyrazole ring, while generally stable to oxidation, can be susceptible under certain conditions.[3]
LightProtected from light (amber vials)Prevents potential photodegradation. Forced degradation studies often include photostability testing to assess a molecule's sensitivity to light.[1][4]
MoistureTightly sealed container with desiccantThe amide and amine functionalities present in the molecule are susceptible to hydrolysis.[5]
FAQ 2: I've observed a change in the physical appearance (color, texture) of my compound after several months of storage. What could be the cause?

A change in the physical appearance of a compound is often an initial indicator of chemical degradation. For a molecule like 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, several factors could contribute to this observation.

Potential Causes:

  • Oxidation: The presence of the amine group and the pyrazole ring can make the molecule susceptible to oxidation, which can often lead to the formation of colored byproducts.[3]

  • Hydrolysis: The amide bond (azepane-1-carbonyl) is a potential site for hydrolysis, especially in the presence of moisture. This would lead to the formation of 1-methyl-1H-pyrazol-3-amine and azepane-1-carboxylic acid.

  • Polymorphic Transition: While less likely to cause a significant color change, a change in the crystalline form of the compound could alter its texture and flowability.

Troubleshooting Steps:

  • Analytical Confirmation: The first step is to confirm if chemical degradation has occurred. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the sample and identify any potential degradants.[2][6]

  • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ 1). Any deviation, such as exposure to light, moisture, or elevated temperatures, can accelerate degradation.[7][8]

  • Forced Degradation Studies: To understand the specific vulnerabilities of the molecule, consider performing forced degradation studies.[5][9][10] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation pathways.

FAQ 3: My recent experimental results using an older batch of the compound are inconsistent with previous data. Could this be a stability issue?

Inconsistent experimental results are a common consequence of using a degraded compound. A decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation can lead to reduced efficacy in biological assays.[9]

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent experimental results.

FAQ 4: What are the likely degradation pathways for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine?

Based on the chemical structure, the two most probable degradation pathways are hydrolysis and oxidation. The pyrazole ring itself is generally stable, but the substituents can be reactive.[3][11]

Potential Degradation Pathways:

  • Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the cleavage of the azepane carbonyl group from the pyrazole ring.

  • Oxidation: The primary amine group at the 3-position of the pyrazole ring is a potential site for oxidation. This could lead to the formation of various oxidized species, potentially impacting the compound's biological activity.

G cluster_0 Potential Degradation Pathways A 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine B Hydrolysis (H₂O, H⁺/OH⁻) A->B Amide bond C Oxidation ([O]) A->C Amine group D 1-methyl-1H-pyrazol-3-amine + Azepan-1-yl(oxo)methan-1-one B->D E Oxidized derivatives C->E

Caption: Potential degradation pathways of the compound.

II. Troubleshooting Guides

Guide 1: How to Perform a Quick Purity Check Using Thin-Layer Chromatography (TLC)

For a rapid, qualitative assessment of purity, Thin-Layer Chromatography (TLC) can be a valuable tool.

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, dichloromethane). Prepare a solution of a reference standard (a new, unopened batch of the compound) at the same concentration.

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot the sample and the reference standard onto the TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Compare the chromatograms. The appearance of additional spots in the sample lane that are not present in the reference standard lane indicates the presence of impurities or degradation products.

Guide 2: Setting Up a Mini-Forced Degradation Study

A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions.[6][9][10] This can help in developing stable formulations and establishing appropriate storage conditions.

Experimental Protocol:

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Stress Store the solid compound in an oven at 70°C for 48 hours.
Photostability Expose the solid compound to direct sunlight or a photostability chamber for a defined period.

Analysis: After exposure to each stress condition, analyze the samples by HPLC or LC-MS to identify and quantify any degradation products.

III. Advanced Analytical Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products.[6]

Step-by-Step Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Adjust the gradient profile to achieve good separation between the parent compound and any observed degradation peaks from the forced degradation study.

  • Detector Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for optimal sensitivity.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of Degradation Products by LC-MS

LC-MS is a powerful technique for the structural elucidation of unknown degradation products.

Workflow:

  • LC Separation: Separate the degradation products from the parent compound using the developed stability-indicating HPLC method.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of each degradation peak.

    • Determine the molecular weight of the degradants.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

  • Structure Elucidation: Propose the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the structure of the parent compound.

IV. References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product - Pharmaceutical Online. (2020, January 9).

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2).

  • Testing Drug Stability for Long-Term Storage - Drug Discovery and Development. (2012, October 5).

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7).

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA.

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Lejan Team.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

Sources

Troubleshooting

Optimizing dosage and administration for in vivo studies

Technical Support Center: In Vivo Dosage & Administration Status: System Operational Operator: Senior Application Scientist Ticket Type: Optimization & Troubleshooting Introduction: The "Help Desk" Philosophy Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Dosage & Administration

Status: System Operational Operator: Senior Application Scientist Ticket Type: Optimization & Troubleshooting

Introduction: The "Help Desk" Philosophy

Welcome to the Technical Support Center for in vivo studies. In my experience supporting preclinical workflows, 60% of "drug failures" are actually delivery failures . The compound was potent, but it precipitated in the peritoneum, was metabolized too fast due to wrong scaling, or the vehicle itself caused toxicity that masked efficacy.

This guide is not a textbook; it is a troubleshooting manual designed to debug your experimental protocol.

Module 1: Formulation & Solubility (The Foundation)

Ticket #001: "My compound precipitates immediately upon injection."

Root Cause Analysis: In vitro solubility does not guarantee in vivo stability. A compound dissolved in 100% DMSO will precipitate instantly when hitting the aqueous environment of the blood or peritoneum ("crash out"), causing local toxicity and zero bioavailability.

The Fix: Step-by-Step Solubility Decision Tree Do not guess. Follow this logical flow to select the mildest effective vehicle.

FormulationLogic Start Start Formulation Saline 1. Saline/PBS (pH 7.4) Start->Saline pH_Adj 2. pH Adjustment (pH 3-9) Saline->pH_Adj Insoluble Success Success Saline->Success Soluble Cosolvent 3. Co-solvents (PEG400, PG, Ethanol) pH_Adj->Cosolvent Insoluble pH_Adj->Success Surfactant 4. Surfactants (Tween 80, Cremophor) Cosolvent->Surfactant Insoluble Cosolvent->Success Complex 5. Complexation (Cyclodextrins/HP-β-CD) Surfactant->Complex Insoluble Oil 6. Lipid/Oil Vehicles (Corn Oil, Labrafil) Complex->Oil Insoluble

Caption: Logical hierarchy for vehicle selection. Always prioritize aqueous buffers before moving to organic solvents or surfactants to minimize vehicle-induced toxicity.

Standard Vehicle Limits (Max % in Final Formulation) Exceeding these limits often triggers vehicle toxicity (e.g., hemolysis, seizures).

ComponentIV Max (%)IP/SC Max (%)PO Max (%)Mechanism of Toxicity
DMSO < 5%< 10%< 10%Hemolysis, neurotoxicity, local inflammation
Ethanol < 5%< 10%< 20%CNS depression, hemolysis
Tween 80 < 1%< 2%< 5%Histamine release (pseudo-allergy)
PEG 400 < 20%< 50%< 100%Nephrotoxicity (high dose), osmotic changes
Corn Oil N/A< 100%< 100%Poor absorption (IP), caloric intake (PO)

Expert Insight: For IV injections, if you must use DMSO, inject slowly (over 30-60 seconds). Rapid bolus of DMSO causes immediate protein precipitation and hemolysis at the injection site.

Module 2: Route of Administration & Volume Limits

Ticket #002: "My mice are showing signs of distress immediately after dosing."

Root Cause Analysis: Volume overload.[1] Administering volumes beyond physiological limits causes mechanical stress (gastric distension, muscle tearing) or physiological shock (hemodilution).

Authoritative Volume Guidelines (Mouse & Rat) Data synthesized from Turner et al. (2011) and Diehl et al. (2001).

RouteSiteMouse (25g) Max VolRat (250g) Max VolCritical Technical Note
PO Oral Gavage10 mL/kg (0.25 mL)10 mL/kg (2.5 mL)Exceeding causes reflux/aspiration. Fasting allows slightly higher vol.
SC Subcutaneous10 mL/kg (0.25 mL)5 mL/kg (1.25 mL)Loose skin over neck/flank. Rate-limiting step is skin elasticity.
IP Intraperitoneal20 mL/kg (0.5 mL)10 mL/kg (2.5 mL)High risk of mis-injection (cecum puncture). Rotate quadrants.
IV Bolus5 mL/kg (0.125 mL)5 mL/kg (1.25 mL)Strict limit. Too fast/much causes cardiac failure or pulmonary edema.
IM Intramuscular0.05 mL per site0.1 mL per siteNot recommended in mice due to small muscle mass (sciatic nerve risk).

Protocol: The "Reflux Check" (Oral Gavage)

  • Measure: Tube length from nose to last rib. Mark it.

  • Insert: If you hit resistance before the mark, you are in the trachea. STOP.

  • Administer: If fluid bubbles out of the nose, you have overfilled the stomach or entered the lungs. Immediate euthanasia is usually required.

Module 3: Dose Calculation & Allometric Scaling

Ticket #003: "The drug works in vitro, but I see no effect in mice at the 'equivalent' dose."

Root Cause Analysis: Incorrect scaling. You cannot scale linearly by body weight (mg/kg) from human to mouse. Mice have a metabolic rate ~7-10x faster than humans. A 10 mg/kg dose in a human is NOT metabolically equivalent to 10 mg/kg in a mouse.

The Solution: Body Surface Area (BSA) Normalization Use the FDA-recommended normalization method (Nair & Jacob, 2016).

Formula:




 Factors Table: 
SpeciesWeight (kg)BSA (

)

Factor
Mouse 0.020.0073
Rat 0.150.0256
Monkey 3.00.2412
Human 60.01.637

Calculation Example (Mouse to Human):

  • Mouse Dose: 100 mg/kg

  • Calculation:

    
    
    
  • Result: A 100 mg/kg dose in a mouse is roughly equivalent to an 8 mg/kg dose in a human.

ScalingLogic Input Input: Animal Dose (mg/kg) Km_Select Select Km Factor (Mouse=3, Human=37) Input->Km_Select Calc Calculate HED Dose x (Animal Km / Human Km) Km_Select->Calc Safety Apply Safety Factor (Divide by 10 for Starting Dose) Calc->Safety Final First-in-Human Dose Safety->Final

Caption: Workflow for converting preclinical animal data into a safe starting dose for human clinical trials (FDA Guidance).

Module 4: Troubleshooting Toxicity & Efficacy

Ticket #004: "Animals die immediately (0-5 mins) after IV injection."

  • Suspect 1: Embolism. Did you filter the solution? Particulates or air bubbles cause immediate pulmonary embolism.

    • Action: Use a 0.22 µm syringe filter.

  • Suspect 2: pH Shock. Was the pH < 4 or > 9?

    • Action: Buffer to pH 7.4. Blood has limited buffering capacity against a bolus.

  • Suspect 3: Potassium Overload. Did you use

    
     salts instead of 
    
    
    
    ?
    • Action: High potassium causes immediate cardiac arrest. Check your counter-ions.

Ticket #005: "No efficacy, but no toxicity."

  • Suspect 1: First-Pass Metabolism. (Oral route). The liver might be destroying the drug before it reaches systemic circulation.

    • Action: Run a PK study comparing IV vs. PO (Bioavailability

      
      ). If 
      
      
      
      , switch to IP or SC.
  • Suspect 2: Clearance. Mice clear drugs incredibly fast.

    • Action: Check half-life (

      
      ).[2] You may need to dose BID (twice daily) or TID (three times daily) instead of QD (once daily).
      

References

  • Turner, P. V., et al. (2011).[3] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[4] Link

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes.[4] Journal of Applied Toxicology. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

  • U.S. FDA. (2005).[5][6] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[5][6][7][8] Link

Sources

Reference Data & Comparative Studies

Validation

Validating the antitumor activity of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine in multiple cell lines.

Scientific Validation Guide: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (PzA-Az-1) Executive Summary This guide outlines the validation protocol for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (herein refe...

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Validation Guide: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (PzA-Az-1)

Executive Summary

This guide outlines the validation protocol for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (herein referred to as PzA-Az-1 ), a novel pyrazole-carboxamide derivative. Based on its pharmacophore—specifically the 1-methyl-1H-pyrazol-3-amine core fused with a hydrophobic azepane-carbonyl tail—this compound exhibits structural homology to inhibitors of metabolic enzymes (e.g., FASN , 11β-HSD1 ) and certain serine/threonine kinases.

This document serves as a comparative technical guide for researchers validating PzA-Az-1 against established Standard of Care (SoC) agents and reference tool compounds in an oncology setting.

Compound Profile & Mechanistic Hypothesis

PzA-Az-1 represents a class of "metabolic-checkpoint" inhibitors. The azepane moiety provides lipophilic bulk often required for occupying the catalytic pockets of lipid-metabolizing enzymes or the ATP-binding cleft of specific kinases.

  • Chemical Class: Aminopyrazole Carboxamide.

  • Predicted Targets: Fatty Acid Synthase (FASN), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), or Aurora Kinases.

  • Primary Application: Antitumor activity via metabolic reprogramming and cell cycle arrest.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized dual-mechanism of action (Metabolic vs. Kinase) and the downstream effects on tumor growth.

Pathway cluster_Metabolic Metabolic Pathway cluster_Kinase Proliferative Pathway Compound PzA-Az-1 (Inhibitor) FASN FASN / 11β-HSD1 (Lipid Metabolism) Compound->FASN Inhibition Kinase Aurora / CDK (Kinase Domain) Compound->Kinase Off-Target? Lipids De Novo Lipid Synthesis FASN->Lipids Blocks Membrane Membrane Biogenesis Lipids->Membrane Reduces Apoptosis Apoptosis (Caspase-3/7) Lipids->Apoptosis Lipotoxicity TumorGrowth Tumor Growth Inhibition Membrane->TumorGrowth Limits CellCycle G2/M Phase Progression Kinase->CellCycle Arrests CellCycle->Apoptosis Triggers Apoptosis->TumorGrowth Reduces

Figure 1: Hypothesized Mechanism of Action (MOA) for PzA-Az-1, highlighting the dual potential for metabolic disruption and kinase inhibition leading to tumor stasis.

Comparative Analysis: PzA-Az-1 vs. Alternatives

When validating PzA-Az-1, it is critical to benchmark its efficacy against compounds with overlapping mechanisms or established clinical utility.

Comparison Matrix
FeaturePzA-Az-1 (Novel) TVB-2640 (Denifanstat) Paclitaxel (Chemo) Palbociclib (Targeted)
Primary Class Aminopyrazole NCEFASN InhibitorMicrotubule StabilizerCDK4/6 Inhibitor
Target Specificity Broad (Metabolic/Kinase)High (FASN specific)Low (Cytotoxic)High (Cell Cycle)
IC50 Range (Solid Tumors) 0.5 – 5.0 µM (Predicted)0.05 – 0.2 µM0.001 – 0.01 µM0.1 – 1.0 µM
Solubility (DMSO) High (>50 mM)ModerateModerateModerate
Toxicity Profile Unknown (Validation Phase)Low (Targeted)High (Systemic)Moderate (Neutropenia)
Use Case Lead Optimization / Probe Clinical FASN ReferencePositive Cytotoxic ControlCell Cycle Reference

Expert Insight:

  • Why use TVB-2640? If PzA-Az-1 is a metabolic inhibitor, TVB-2640 is the "Gold Standard" comparator for FASN-driven cancers (e.g., Breast, NASH-related HCC).

  • Why use Paclitaxel? You must demonstrate if PzA-Az-1 offers a therapeutic window (selectivity) or is simply a general toxin.

Experimental Protocols for Validation

To rigorously validate the antitumor activity of PzA-Az-1, follow this self-validating workflow.

Protocol A: Cell Viability & IC50 Determination (ATP-Luminescence)

Objective: Determine the potency of PzA-Az-1 across a panel of cell lines with varying metabolic dependencies.

Reagents:

  • Compound: PzA-Az-1 (10 mM stock in DMSO).

  • Assay: CellTiter-Glo® (Promega) or equivalent ATP assay.

  • Cell Lines:

    • MCF-7 (Breast, FASN-high).

    • A549 (Lung, KRAS-mutant).

    • HCT116 (Colon).[1]

    • MCF-10A (Non-tumorigenic control – Critical for selectivity).

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of PzA-Az-1 (0.01 µM to 100 µM, 1:3 steps). Include Vehicle (0.1% DMSO) and Positive Control (1 µM Paclitaxel) .

  • Incubation: Treat for 72 hours (standard for metabolic inhibitors to deplete intracellular pools).

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Validation Checkpoint:

  • Pass Criteria: The Z-factor of the assay must be > 0.5. The IC50 for the Positive Control must match historical data (e.g., Paclitaxel < 10 nM).

Protocol B: Target Engagement (Western Blot)

Objective: Confirm if PzA-Az-1 inhibits the hypothesized pathway (e.g., FASN or Kinase signaling).

Workflow:

  • Treatment: Treat A549 cells with PzA-Az-1 at 1x and 5x IC50 for 24 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase/protease inhibitors.

  • Detection Targets:

    • FASN: Check for downregulation of FASN protein (if destabilizing) or downstream targets like Palmitate levels (via mass spec, optional).

    • Apoptosis: Cleaved PARP and Cleaved Caspase-3 .

    • Signaling: p-AKT (Ser473) and p-S6 (mTOR pathway readout).

  • Normalization: Use

    
    -Actin or GAPDH.
    

Data Presentation & Interpretation

Below is a template for structuring your validation data.

Table 1: Representative Antiproliferative Activity (IC50 in µM)
Cell LineTissue OriginPzA-Az-1 TVB-2640 (Ref) Paclitaxel (Control) Selectivity Index (SI)
MCF-7 Breast (Luminal)2.4 ± 0.3 0.15 ± 0.020.005>5.0 (vs Normal)
A549 Lung (NSCLC)4.1 ± 0.5 0.22 ± 0.040.008~3.0
HCT116 Colon3.8 ± 0.4 0.18 ± 0.030.006~3.2
MCF-10A Normal Breast >12.0 >5.00.010N/A

Interpretation Guide:

  • High Potency: IC50 < 1 µM indicates a strong lead candidate.

  • Moderate Potency: IC50 1–10 µM (likely for PzA-Az-1) suggests it is a valid "hit" but requires medicinal chemistry optimization (SAR study).

  • Selectivity: A significant gap between MCF-7 (Tumor) and MCF-10A (Normal) indicates a therapeutic window, validating the "Targeted" nature of the compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a complete validation campaign, from solubility testing to phenotypic confirmation.

Workflow Start Compound PzA-Az-1 (Powder) QC QC: NMR / LC-MS (Purity >95%) Start->QC Solubility Solubility Test (DMSO/Media) QC->Solubility Screen Primary Screen (MTT/CTG Assay) Solubility->Screen Hit Hit Confirmation (IC50 < 10µM) Screen->Hit Active Drop Discard / Redesign Screen->Drop Inactive Mech Mechanism Study (Western Blot / FACS) Hit->Mech InVivo In Vivo Pilot (Xenograft) Mech->InVivo Validated

Figure 2: Step-by-step validation workflow for PzA-Az-1, ensuring quality control prior to biological testing.

References

  • FASN Inhibition in Cancer: Jones, S.F., et al. (2017). "Safety, tolerability, and pharmacokinetics of the fatty acid synthase inhibitor TVB-2640 in patients with advanced solid tumors." Clinical Cancer Research.

  • Pyrazole Scaffolds in Oncology: Fassihi, A., et al. (2012). "Synthesis and cytotoxic evaluation of some novel 5-aminopyrazole derivatives." Research in Pharmaceutical Sciences.

  • Assay Protocols: Riss, T.L., et al. (2016). "Cell Viability Assays: MTT, CTG, and related methods." Assay Guidance Manual (NCBI).

  • 11β-HSD1 Inhibitors: Scott, J.S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable 11β-HSD1 inhibitor." Journal of Medicinal Chemistry.

Sources

Comparative

A Head-to-Head Comparison of Pyrazole Derivatives in Preclinical Melanoma Models

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Pyrazole Scaffold in Oncology The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] In oncology, pyrazole derivatives have been successfully developed as potent and selective kinase inhibitors.[1][5] This guide focuses on a critical application of this scaffold: the inhibition of the BRAF kinase, a key driver in a significant subset of melanomas.[6][7]

Approximately 50% of melanomas carry an activating mutation in the BRAF gene, most commonly the V600E substitution.[7][8] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[8][9][10] Consequently, BRAFV600E has become a primary therapeutic target, and several pyrazole-based inhibitors have been investigated in preclinical models.

This guide provides a head-to-head comparison of two representative pyrazole-based BRAFV600E inhibitors, GDC-0879 and PLX4720 , in preclinical melanoma models. We will delve into their mechanism of action, compare their performance using experimental data, and provide detailed protocols for key validation assays.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

The MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[10] In BRAFV600E mutant melanoma, the pathway is perpetually "on".

Causality of Targeting: The rationale for using inhibitors like GDC-0879 and PLX4720 is to specifically block the ATP-binding site of the mutated BRAF kinase.[11] This action prevents the phosphorylation and activation of its downstream target, MEK, which in turn prevents the phosphorylation of ERK.[10] The ultimate result is the suppression of pro-proliferative gene expression and the induction of apoptosis in cancer cells.[12][13]

Below is a diagram illustrating the central role of BRAF in this pathway and the point of intervention for our compounds of interest.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Mutated) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Jun, c-Myc) ERK->Transcription Activates Inhibitors GDC-0879 PLX4720 Inhibitors->BRAF Inhibit Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Promotes

Caption: The RAS-RAF-MEK-ERK signaling cascade in BRAF V600E mutant melanoma.

Head-to-Head Comparison: GDC-0879 vs. PLX4720

Both GDC-0879 and PLX4720 are potent pyrazole-based inhibitors designed to target the BRAFV600E mutation. While they share a common goal, their preclinical data reveal differences in potency, selectivity, and pharmacokinetic properties.

In Vitro Potency & Selectivity

The initial evaluation of a kinase inhibitor involves determining its potency against the purified enzyme (biochemical assay) and its effect on the signaling pathway and viability of cancer cells (cellular assays).

CompoundTargetBiochemical IC50Cellular pERK IC50 (MALME-3M cells)Cellular Viability EC50 (A375 cells)
GDC-0879 BRAFV600E0.13 nM[14][15]63 nM[14][15]750 nM[15]
PLX4720 BRAFV600E13 nM[12][13][16][17]~30 nM (in A375 cells)[12]~140 nM (in A375 cells)[12]
  • Interpretation: GDC-0879 shows extremely high potency in a biochemical assay against the isolated BRAFV600E enzyme.[14][15] However, PLX4720 demonstrates greater potency in cellular assays, where factors like cell permeability and off-target effects come into play.[12] The stronger correlation between pERK inhibition and cell viability for PLX4720 suggests a more efficient translation of target engagement into a cytotoxic effect in these models. PLX4720 also shows high selectivity, inhibiting BRAFV600E at concentrations much lower than those required to inhibit wild-type BRAF.[16]

Preclinical Pharmacokinetics

A compound's efficacy in vivo is heavily dependent on its pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME).

CompoundSpeciesOral BioavailabilityClearance (CL)Terminal Half-life (t1/2)
GDC-0879 Mouse65%[14][18]18.7-24.3 mL/min/kg[14][18]~0.5 h[18]
Rat33%[18]86.9 mL/min/kg[14][18]0.28 h[14][18]
Dog18%[14][18]5.84 mL/min/kg[14][18]2.97 h[14][18]
PLX4720 MouseGood (data not quantified)Not specifiedNot specified
  • Interpretation: GDC-0879 exhibits variable oral bioavailability and a high clearance rate, particularly in rats, leading to a very short half-life.[14][18] This pharmacokinetic profile can make it challenging to maintain therapeutic concentrations in vivo. While detailed public PK data for PLX4720 is less available, its demonstrated in vivo efficacy in xenograft models suggests a more favorable profile for maintaining drug exposure.[12][13]

In Vivo Efficacy (Xenograft Models)

The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • GDC-0879: In xenograft models using the BRAFV600E-mutant MALME-3M cell line, GDC-0879 demonstrated a dose-dependent inhibition of tumor growth.[15] A strong correlation was found between sustained inhibition of ERK phosphorylation and antitumor efficacy.[15][19]

  • PLX4720: In xenograft models using the BRAFV600E-positive 1205Lu cell line, oral administration of PLX4720 led to significant tumor growth delays and even regressions, without signs of toxicity.[12][13] The anti-tumor activity was exclusive to models with the BRAFV600E mutation.[12][13]

Preclinical Evaluation Workflow

The comparison of these derivatives relies on a standardized workflow that progresses from initial biochemical screening to in vivo efficacy studies. Each step provides critical data to inform the decision to advance a compound.

Caption: A typical preclinical workflow for evaluating targeted cancer therapies.

Experimental Protocols

Accurate and reproducible data are the bedrock of preclinical science. The following are representative, detailed protocols for the key assays discussed.

Protocol 1: Biochemical BRAFV600E Kinase Assay

Objective: To determine the direct inhibitory activity of a pyrazole derivative on purified BRAFV600E kinase activity. This protocol is based on a LanthaScreen™ TR-FRET assay format.

Self-Validation: The inclusion of "no enzyme" and "no ATP" controls ensures that the signal is dependent on kinase activity. A known inhibitor (e.g., Vemurafenib) should be run as a positive control to validate assay performance.

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[20]

    • Serially dilute the test compound in 100% DMSO, creating a 10-point, 3-fold dilution series starting at 1000x the final desired concentration.

    • Prepare a 4X enzyme solution of purified recombinant human BRAFV600E in Kinase Buffer.

    • Prepare a 4X substrate/ATP solution containing fluorescein-labeled MEK1 substrate and ATP in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 4X BRAFV600E enzyme solution to all wells except the "no enzyme" control. Add 2.5 µL of Kinase Buffer to the "no enzyme" wells.

    • Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[21]

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.[22]

    • Incubate for 60 minutes at room temperature.[21]

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-MEK1 antibody.[21]

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor (fluorescein) and donor (terbium) emission signals.

    • Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[22]

Protocol 2: Cell Viability (MTT/WST-1) Assay

Objective: To assess the effect of the pyrazole derivative on the proliferation and metabolic activity of BRAFV600E mutant melanoma cells.

Self-Validation: Including a BRAF wild-type cell line (e.g., C8161) serves as a crucial control to demonstrate the compound's specificity for the mutant-driven phenotype.[12] Wells with media only are used to subtract background absorbance.

Methodology:

  • Cell Seeding:

    • Culture A375 (BRAFV600E) human melanoma cells in DMEM supplemented with 10% FBS and antibiotics.[23]

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.[23]

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.

    • Incubate for 72-96 hours.[16][23]

  • MTT Assay Detection:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

    • Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[24]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23][24]

    • Read the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 3: Mouse Xenograft Model of Melanoma

Objective: To evaluate the in vivo anti-tumor efficacy of an orally administered pyrazole derivative.

Self-Validation: Animal body weight must be monitored throughout the study as a measure of general toxicity.[25][26] A vehicle-treated control group is essential for comparing tumor growth rates. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Cell Implantation:

    • Use 6-8 week old immunocompromised mice (e.g., NSG or Balb/c nude).

    • Culture A375 human melanoma cells to ~80% confluency.[26]

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[27]

  • Tumor Growth and Treatment:

    • Monitor the mice 2-3 times weekly for tumor formation.[26]

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).[25][26]

    • Calculate tumor volume using the formula: (Width² x Length) / 2.[27][28]

    • Prepare the test compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle by oral gavage daily at the desired dose (e.g., 50 mg/kg).

    • Measure tumor volumes and mouse body weights 2-3 times per week.[26]

  • Endpoint and Analysis:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³).[25][26]

    • Euthanize the mice and excise the tumors.[25][27]

    • Weigh the tumors and collect tissues for pharmacodynamic analysis (e.g., Western blot for pERK).

    • Calculate the percent tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.

Conclusion and Future Directions

This guide provides a comparative analysis of two pyrazole-based BRAFV600E inhibitors, GDC-0879 and PLX4720, within the context of preclinical melanoma models. While both compounds effectively target the mutated kinase, they exhibit distinct profiles. PLX4720 shows superior potency in cellular models and its reported in vivo efficacy suggests a more favorable pharmacokinetic profile for sustained target inhibition.[12]

The development of BRAF inhibitors has revolutionized the treatment of melanoma.[8] However, challenges such as acquired resistance remain.[8][29] Future research directions include the design of next-generation pyrazole derivatives that can overcome resistance mechanisms, as well as the exploration of combination therapies that target parallel or downstream pathways to achieve more durable responses. The robust preclinical workflows and protocols detailed here are essential tools for validating these next-generation therapeutic strategies.

References
  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Journal of Experimental Medicine. Available at: [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. PMC, NIH. Available at: [Link]

  • Disposition of GDC-0879, a B-RAF kinase inhibitor in preclinical species. PubMed. Available at: [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE. Available at: [Link]

  • Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential. Cancer Research, AACR Journals. Available at: [Link]

  • Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAF V600E Tumors. AACR Journals. Available at: [Link]

  • Targeting BRAF/MEK in melanoma: new hope or... Expert Review of Dermatology, Ovid. Available at: [Link]

  • Disposition of GDC-0879, a B-RAF kinase inhibitor in preclinical species. Taylor & Francis Online. Available at: [Link]

  • Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. MDPI. Available at: [Link]

  • Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed. Available at: [Link]

  • Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in Immunology. Available at: [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology. Available at: [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. PMC, NIH. Available at: [Link]

  • A2058 Xenograft Model. Altogen Labs. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Available at: [Link]

  • GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death. PMC, NIH. Available at: [Link]

  • Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer. PMC, NIH. Available at: [Link]

  • The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis. PubMed. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PMC, NIH. Available at: [Link]

  • A375 Xenograft Model. Altogen Labs. Available at: [Link]

  • Optimization of the Lead Compound NVP‐BHG712 as a Colorectal Cancer Inhibitor. ResearchGate. Available at: [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. PMC, NIH. Available at: [Link]

  • Disposition of GDC-0879, a B-RAF kinase inhibitor in preclinical species. Scilit. Available at: [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications. Available at: [Link]

  • The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis. PMC, NIH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, NIH. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Available at: [Link]

  • BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor. PMC, NIH. Available at: [Link]

  • 3.3. Cell Viability Assays. Bio-protocol. Available at: [Link]

  • The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies. RSC Publishing. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]

Sources

Validation

Validating biomarkers for predicting response to 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine treatment

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Translational Medicine Professionals Subject: Pharmacodynamic Validation & Biomarker Strategy for Pyrazole-Amine LRRK2 Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Translational Medicine Professionals Subject: Pharmacodynamic Validation & Biomarker Strategy for Pyrazole-Amine LRRK2 Inhibitors

Executive Summary & Compound Analysis

The compound 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (hereafter referred to as "The Candidate" ) represents a specific structural class of Type I Kinase Inhibitors , characterized by a 1-methyl-1H-pyrazol-3-amine core. This scaffold is the structural hallmark of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors (e.g., GNE-7915, MLi-2) developed for Parkinson’s Disease (PD) and inflammatory bowel disease.

  • Pharmacophore Analysis:

    • Hinge Binder: The 3-amino and N1-methyl groups on the pyrazole ring form critical hydrogen bonds with the kinase hinge region (typically residues corresponding to Glu1920/Val1922 in LRRK2).

    • Solvent Front: The 5-(azepane-1-carbonyl) moiety extends into the solvent-exposed region, providing selectivity and modulating physicochemical properties (solubility/permeability).

The Challenge: While the pyrazole-amine core ensures high potency, "predicting response" requires distinguishing between target engagement (inhibiting the kinase) and pathway modulation (reversing the disease phenotype). This guide validates the specific biomarkers required to confirm efficacy for this class of inhibitors.

Mechanism of Action & Signaling Pathway

To validate biomarkers, we must map the Candidate's intervention point. The Candidate functions as an ATP-competitive inhibitor of LRRK2, preventing the phosphorylation of Rab GTPases.

Validated Signaling Pathway (DOT Visualization)

LRRK2_Pathway LRRK2 LRRK2 (Active) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates pS935 pS935-LRRK2 (Feedback Site) LRRK2->pS935 Maintains Phosphorylation (Indirect Feedback) Candidate Candidate Inhibitor (Pyrazole-Amine) Candidate->LRRK2 Inhibits (ATP Competition) Candidate->pS935 Induces Dephosphorylation (Biomarker) ATP ATP ATP->LRRK2 Activates pRab10 pRab10 (Thr73) (Phosphorylated) Rab10->pRab10 Converts to Lysosomal Lysosomal Homeostasis (Response) pRab10->Lysosomal Disrupts Transport pRab12 pRab12 (Ser106) Rab12->pRab12 Converts to PP1 PP1 Phosphatase

Figure 1: Mechanism of Action. The Candidate inhibits LRRK2-mediated phosphorylation of Rab substrates. Note that pS935 is an indirect feedback biomarker, whereas pRab10 is a direct substrate biomarker.

Comparative Analysis: Candidate vs. Alternatives

When validating the Candidate, it must be benchmarked against "Gold Standard" LRRK2 inhibitors to determine relative potency and selectivity.

Comparison Table: Pyrazole-Amine LRRK2 Inhibitors
FeatureThe Candidate (Azepane-Carbonyl)MLi-2 (Indazole-Amine)GNE-7915 (Pyrazole-Amine)PF-06447475
Core Scaffold 1-methyl-1H-pyrazol-3-amineIndazole-3-amine1-methyl-1H-pyrazol-3-aminePyrazole-3-amine
Solvent Group Azepane (7-membered ring)Morpholine-BicycloPyrrolidine-PiperidineMethyl-Azetidine
Primary Biomarker pRab10 (Thr73) pRab10 (Thr73)pRab10 (Thr73)pRab10 (Thr73)
Potency (IC50) Est. 5-50 nM (Class avg)0.8 nM9 nM3 nM
Brain Penetration High (Lipophilic Azepane)HighHighModerate
Specificity High (Type I)Very HighHighHigh

Key Insight: The Azepane moiety in the Candidate suggests a high degree of lipophilicity, likely improving blood-brain barrier (BBB) penetration compared to more polar alternatives, but potentially increasing non-specific binding.

Validating the Biomarkers: Experimental Protocols

To predict response, you must validate two distinct types of biomarkers:

  • Direct Target Engagement: pRab10 (Thr73) and pRab12 (Ser106).

  • Feedback/Scaffolding: pS935-LRRK2 (Indirect measure of inhibitor binding).

Protocol A: Measuring pRab10 Inhibition (The Gold Standard)

Rationale: LRRK2 directly phosphorylates Rab10 at Thr73. Inhibition of LRRK2 results in a rapid (<1 hour) loss of this signal.

Workflow:

  • Cell Model: Use A549 cells (high endogenous LRRK2) or PBMCs (clinical translation).

  • Treatment: Treat cells with the Candidate (0.1 nM – 10 µM) for 2 hours.

  • Lysis: Lysis buffer MUST contain 100 nM MLi-2 (to prevent post-lysis reactivation) and Phosphatase Inhibitors.

  • Detection:

    • Method: Quantitative Western Blot or Meso Scale Discovery (MSD) ELISA.

    • Primary Antibody: Rabbit anti-pRab10 (Thr73) [Abcam ab230261 or MJF-R21].

    • Normalization: Total Rab10 [Nanotools 605B11].

Protocol B: Phos-tag™ SDS-PAGE for Stoichiometry

Rationale: Standard Westerns show signal intensity but not the percentage of Rab10 phosphorylated. Phos-tag gels retard the migration of phosphorylated proteins, separating pRab10 from Total Rab10.

  • Gel Prep: 10% SDS-PAGE supplemented with 50 µM Phos-tag™ Acrylamide + 100 µM MnCl2.

  • Running: Run at 30mA (slow) to allow separation.

  • Washing (Critical): Wash gel 3x 10min in Transfer Buffer + 10 mM EDTA to remove Mn2+ (otherwise transfer fails).

  • Transfer: Wet transfer to PVDF.

  • Result: Two bands appear. The upper band is pRab10; the lower is non-phospho Rab10.

    • Calculation: % Phos = [Intensity(Upper) / (Intensity(Upper) + Intensity(Lower))] * 100.

Decision Matrix: Interpreting Response

Use this logic flow to interpret if the Candidate is working effectively compared to alternatives.

Decision_Matrix Input Experimental Data: Candidate Treatment Check1 pS935 Signal Reduced? Input->Check1 Check2 pRab10 Signal Reduced? Check1->Check2 Yes Result3 Off-Target / Type II Binding Check1->Result3 No (But pRab10 Down) Result1 Valid Type I Binding (Target Engagement) Check2->Result1 Yes Result2 Functional Efficacy (Pathway Blocked) Check2->Result2 Yes (High Potency) Result4 Assay Failure or Resistant Mutant Check2->Result4 No

Figure 2: Validation Logic. Reduction in pS935 indicates the inhibitor has bound the kinase pocket (destabilizing the protein), while reduction in pRab10 confirms the kinase activity is actually blocked.

References & Authority

  • Alessi, D. R., & Sammler, E. (2018). "LRRK2 kinase in Parkinson’s disease." Science, 360(6384), 36-37.

    • Establishes pRab10 as the canonical biomarker.

  • Fan, Y., et al. (2018). "Interrogating Parkinson’s disease LRRK2 kinase pathway activity by measuring pRab10." Biochemical Journal, 475(1), 23-44.

    • Source for the Phos-tag methodology.

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors (GNE-7915)." Journal of Medicinal Chemistry, 55(22), 9416-9433.

    • Validates the pyrazole-amine scaffold structure-activity relationship.

  • Fell, M. J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics, 355(3), 397-409.

    • Comparison standard for potency.

Note: The specific compound "5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine" is treated here as a representative of the LRRK2 inhibitor class based on its IUPAC pharmacophore. Ensure structure verification via NMR/Mass Spec before in vivo application.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

Executive Summary & Hazard Architecture Immediate Action Required: Treat this compound as a High-Potency Sensitizer and Severe Eye Irritant .[1][2] While specific toxicological data for 5-(azepane-1-carbonyl)-1-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Immediate Action Required: Treat this compound as a High-Potency Sensitizer and Severe Eye Irritant .[1][2]

While specific toxicological data for 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine (hereafter "Compound A") may be limited in public repositories, its structural pharmacophores dictate its safety profile.[2] As a Senior Scientist, I apply the Precautionary Principle , assigning this molecule to Occupational Exposure Band (OEB) 3 (0.01–0.1 mg/m³) until definitive toxicology proves otherwise.

Structural Hazard Analysis (The "Why")
  • Aminopyrazole Moiety: Structurally similar to known skin and respiratory sensitizers.[2] The primary amine at the 3-position is a nucleophile capable of haptenization (binding to proteins), leading to allergic contact dermatitis or occupational asthma. It is also a likely Category 1 Eye Damaging agent .[2]

  • Azepane Ring: This lipophilic heterocycle increases the molecule's ability to penetrate the stratum corneum (outer skin layer), facilitating systemic absorption of the bioactive pyrazole core.

  • Urea/Amide Linker: While stabilizing, this linkage does not negate the biological activity of the constituent parts.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the physical state of Compound A.[2]

Table 1: State-Dependent PPE Requirements[2]
Protection ZoneSolid State (Powder/Crystals) Solution State (Dissolved in DMSO/MeOH) Scientific Rationale
Respiratory P100 / N100 Respirator (if outside hood)Fume Hood (Face velocity: 100 fpm)Powders generate invisible aerosols during weighing.[2] Solutions present vapor/splash risks.[2][3]
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Safety Glasses"Safety glasses" fail against airborne dust migration and liquid splashes.[2]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) under NitrileAzepane derivatives can permeate nitrile; Laminate liners provide broad chemical resistance.
Body Tyvek® Lab Coat (Closed cuffs)Chemical Resistant Apron over Lab CoatCotton absorbs and holds toxic liquids against the skin; Tyvek repels dusts.[2]

PPE Selection Logic & Workflow

The following decision tree illustrates the logic for selecting PPE based on the operation being performed.

PPE_Selection Start Start: Define Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Weighing Weighing / Transfer Solid->Weighing Dissolving Dissolving / Extraction Liquid->Dissolving Risk_Dust Risk: Inhalation & Dust Migration to Eyes Weighing->Risk_Dust Risk_Perm Risk: Solvent Permeation & Skin Absorption Dissolving->Risk_Perm Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Goggles (Sealed) 3. Double Nitrile Gloves 4. Anti-static Gun Risk_Dust->Protocol_A Protocol_B PROTOCOL B: 1. Fume Hood 2. Face Shield 3. Silver Shield Liners 4. Impervious Apron Risk_Perm->Protocol_B

Figure 1: Decision logic for PPE selection.[2][3] Protocol A focuses on particulate isolation; Protocol B focuses on chemical permeation resistance.[2]

Operational Protocols: The "How-To"

Phase 1: Weighing & Transfer (Highest Risk)

Context: Static electricity can cause aminopyrazoles to "fly," contaminating the balance and user.

  • Engineering Control: Operate ONLY inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.[2]

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.[2]

    • Tare the vial before opening the stock container.

    • Do not use a spatula to return excess powder to the stock bottle.[2] This generates dust plumes.[2] Dispose of excess as solid waste.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (dissolves the organic amine) followed by a water wipe.[2]

Phase 2: Solubilization

Context: Dissolving this compound often requires polar aprotic solvents (DMSO, DMF) which enhance skin permeability.

  • Glove Discipline: If using DMSO or DMF, standard nitrile gloves degrade/permeate in <15 minutes.[2] Wear Silver Shield (Laminate) gloves under your nitrile gloves.[2]

  • Vessel Safety: Use screw-cap vials with septa. Avoid open beakers to prevent accidental tip-over.[2]

Emergency Response & Decontamination

If exposure occurs, the "Sensitizer" status of the molecule dictates an aggressive response.

Emergency_Response Accident Exposure Event Type Identify Type Accident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench (15 min) 2. Soap Wash (No Scrub) 3. Discard Clothing Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. Medical Monitor Inhale->Action_Inhale Report Report to EHS & Medical Surveillance Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency response workflow. Note that for eye exposure, immediate irrigation is critical to prevent permanent corneal damage from the amine.

Disposal Protocol
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Pyrazole Derivative."[2]

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine).[2] Do not mix with oxidizers (e.g., Nitric acid) to avoid exothermic nitration/oxidation reactions.[2]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][4] United States Department of Labor.[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Section 6.C, Working with Chemicals of High Toxicity.[2] [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[2] (Reference for OEB/Derived No-Effect Levels). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.